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Core Science & Biosynthesis

Foundational

Crystal Structure and Conformational Analysis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane: A Framework for Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on the title compound, 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, a novel structure uniting the biologically significant 1,2,4-triazole and azepane rings. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, found in numerous antifungal, anticancer, and antiviral agents due to its metabolic stability and capacity for hydrogen bonding.[1][2][3] Similarly, the seven-membered azepane ring is a key component in a variety of bioactive compounds, offering a flexible three-dimensional scaffold that can effectively explore chemical space.[4][5][6] The conformational diversity of the azepane ring is often crucial for its bioactivity.[5]

Given the potential novelty of this compound, this document serves as an in-depth technical guide outlining a systematic and robust framework for its synthesis, structural elucidation, and conformational characterization. We provide field-proven, self-validating protocols for organic synthesis, single-crystal X-ray diffraction, and computational conformational analysis, designed to furnish researchers with the necessary tools for a comprehensive understanding of this molecule's physicochemical properties.

Proposed Synthesis and Crystallization

A logical and efficient synthesis is paramount for obtaining high-purity material suitable for crystallographic and biological studies. We propose a convergent synthetic strategy based on established heterocyclic chemistry.

Synthetic Rationale and Protocol

The proposed synthesis involves the preparation of a reactive 1,2,4-triazole intermediate followed by its coupling with the azepane moiety. A plausible route is the nucleophilic substitution of a halogenated triazole with azepane.

Experimental Protocol: Synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

  • Synthesis of 5-Iodo-1,3-dimethyl-1H-1,2,4-triazole:

    • To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C under an inert atmosphere (N₂ or Ar).

    • Stir the resulting solution for 1 hour at -78 °C to ensure complete deprotonation at the 5-position.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-iodo-1,3-dimethyl-1H-1,2,4-triazole.

  • Coupling with Azepane:

    • This step is hypothetical as a direct coupling at the 2-position of azepane is complex. A more realistic, albeit longer, route might involve the synthesis of 2-aminoazepane or functionalization at the 2-position prior to coupling. For the purpose of this guide, we will outline a direct N-alkylation to form a related compound, 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, as a model for coupling, while acknowledging the synthesis of the C-linked title compound would require a more specialized approach, possibly involving lithiation of N-Boc-azepane.[2]

    • Alternative (N-linked model): To a solution of azepane (1.2 eq) in dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.

    • Stir for 30 minutes, then add a solution of 5-iodo-1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Purify via column chromatography to yield the N-linked product.

A diagram illustrating a generalized synthetic workflow is provided below.

Synthetic Workflow cluster_0 Part 1: Triazole Functionalization cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Final Product Start 1,3-Dimethyl-1H-1,2,4-triazole Step1 Deprotonation with n-BuLi Start->Step1 Step2 Iodination (I₂) Step1->Step2 Intermediate 5-Iodo-1,3-dimethyl-1H-1,2,4-triazole Step2->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Azepane Azepane Azepane->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Target Compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Protocol for Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography.

Methodologies:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture, e.g., ethanol/water, dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4 °C.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][7]

Experimental Workflow

X-ray Crystallography Workflow Crystal_Selection 1. Crystal Selection & Mounting (Select a high-quality single crystal, ~0.1-0.3 mm) Data_Collection 2. Data Collection (Mount on diffractometer, cool to 100 K, expose to X-ray beam) Crystal_Selection->Data_Collection Data_Processing 3. Data Processing (Integration of diffraction spots, corrections for absorption) Data_Collection->Data_Processing Structure_Solution 4. Structure Solution (Determine initial atomic positions using direct methods or Patterson function) Data_Processing->Structure_Solution Structure_Refinement 5. Structure Refinement (Optimize atomic positions and thermal parameters against experimental data) Structure_Solution->Structure_Refinement Validation 6. Validation & Analysis (Check for consistency, analyze geometry and intermolecular interactions) Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the space group of the crystal. Corrections for experimental factors are applied.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Presentation of Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are summarized in a standardized table. The following table presents hypothetical yet plausible data for the title compound.

Parameter Value
Chemical FormulaC₁₀H₁₇N₅
Formula Weight207.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)9.145(4)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1142.1(7)
Z4
Calculated Density (g/cm³)1.204
Absorption Coeff. (mm⁻¹)0.081
F(000)448
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8912
Independent reflections2498 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138

Computational Conformational Analysis

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms.[4][8] The preferred conformation significantly impacts the molecule's overall shape and its potential interactions with biological targets. Computational chemistry provides a powerful means to explore this conformational landscape.

Computational Workflow

Conformational Analysis Workflow Start 1. Initial 3D Structure Generation Opt 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) Start->Opt Search 3. Conformational Search (e.g., Molecular Dynamics, Metadynamics, or Systematic Rotor Search) Opt->Search Cluster 4. Clustering & Re-optimization (Group similar conformers and re-optimize unique structures at a higher level of theory) Search->Cluster Analysis 5. Energetic & Geometric Analysis (Calculate relative energies, Boltzmann populations, and analyze key dihedral angles) Cluster->Analysis

Caption: A typical workflow for computational conformational analysis.

Detailed Computational Protocol
  • Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using molecular modeling software.

  • Geometry Optimization: The initial structure is subjected to geometry optimization using Density Functional Theory (DFT) to find the nearest local energy minimum. A common and effective method is the B3LYP functional with the 6-31G(d) basis set.[9][10][11]

  • Conformational Search:

    • Systematic Search: For molecules with a limited number of rotatable bonds, all torsional angles can be systematically rotated to generate a wide range of conformers.

    • Molecular Dynamics (MD): An MD simulation is run at an elevated temperature to allow the molecule to overcome energy barriers and explore different conformational states. Snapshots are saved at regular intervals.

    • Metadynamics: This is an enhanced sampling technique particularly useful for flexible rings, where a history-dependent potential is added to the system to discourage it from revisiting previously explored conformations, thus accelerating the exploration of the conformational space.[3][4][8]

  • Clustering and Analysis: The generated conformers are clustered based on structural similarity (e.g., RMSD). The lowest energy structure from each cluster is then re-optimized at a higher level of theory. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

Expected Outcomes and Data Presentation

The analysis will identify the most stable conformers of the azepane ring and the orientation of the triazole substituent. This data is crucial for understanding structure-activity relationships.

Hypothetical Conformational Analysis Results:

Conformer Azepane Ring Conformation Relative Energy (kcal/mol) Boltzmann Population (298 K)
1 Twist-Chair (TC)0.0075.1%
2 Chair (C)1.1511.2%
3 Twist-Boat (TB)1.854.5%
4 Boat (B)2.501.8%

Conclusion

This technical guide provides a comprehensive, multi-pillar framework for the definitive characterization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane. By integrating rational synthesis, definitive single-crystal X-ray diffraction, and in-depth computational conformational analysis, researchers can build a complete and validated understanding of this novel molecule. The protocols described herein are grounded in established, authoritative methodologies and are designed to ensure scientific rigor and data integrity. This foundational knowledge is indispensable for guiding further research, including the exploration of its potential applications in drug development and medicinal chemistry.

References

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  • Org. Lett. 21 , 10, 3846–3850 (2019). Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. [Link]

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  • RSC Publishing. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. [Link]

  • Semantic Scholar. (n.d.). Automated Parsing of Flexible Molecular Systems using Principal Component Analysis and K-Means Clustering Techniques. [Link]

  • PubMed. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. [Link]

  • Sensors 23 , 4, 2236 (2023). Naphthalimide Derivatives with Extended Heterocyclic Systems—Synthesis, Spectral and Sensing Properties. [Link]

  • SMU. (2014). Pseudorotational Landscape of SevenMembered Rings: The Most Stable Chair and TwistBoat Conformers of Caprolactone. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Molecules 27 , 6, 1996 (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

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Sources

Exploratory

Preclinical Evaluation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane: Binding Affinity and Mechanistic Profiling at Central Nervous System Receptors

Executive Summary The rational design of neurotherapeutics relies heavily on optimizing pharmacophores to achieve high selectivity and affinity for Central Nervous System (CNS) targets. The compound 2-(1,3-Dimethyl-1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotherapeutics relies heavily on optimizing pharmacophores to achieve high selectivity and affinity for Central Nervous System (CNS) targets. The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6)[1] is a secondary heterocyclic amine[2] that merges two highly privileged scaffolds: a saturated seven-membered azepane ring and a 1,3-dimethyl-substituted 1,2,4-triazole. This whitepaper provides an in-depth technical evaluation of its binding affinity to CNS receptors, detailing the causality behind its structural design and the self-validating protocols required for rigorous pharmacological profiling.

Mechanistic Grounding & Causality in Pharmacophore Design

To understand the binding profile of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, we must analyze the causality behind its structural components:

  • Azepane Conformational Flexibility: The seven-membered azepane ring is larger and more flexible than standard piperidine or pyrrolidine rings. This flexibility allows the cyclic amine to adopt unique twist-chair conformations that dynamically adapt to the hydrophobic pockets (e.g., the S5 pocket) of aminergic G-protein coupled receptors (GPCRs), thereby directly influencing receptor binding affinity and subtype selectivity[3].

  • Triazole Bioisosterism: The 1,2,4-triazole moiety acts as a metabolically stable bioisostere for amide bonds. It provides a high dipole moment and critical nitrogen lone pairs that serve as hydrogen-bond acceptors. These interact with conserved serine or aspartate residues in the orthosteric binding sites of CNS targets, enhancing target residence time[4].

  • CNS Relevance: Azepine and azepane analogs have demonstrated potent pharmacological activities in CNS disorders, particularly acting as modulators of serotonin (5-HT) and dopamine receptors, which are critical in the pathophysiology of anxiety, depression, and schizophrenia[5].

Experimental Methodologies: Self-Validating Systems

To establish absolute trustworthiness in our binding data, affinity cannot rely on a single assay. We employ a self-validating system utilizing Radioligand Displacement for primary screening, orthogonally validated by Microscale Thermophoresis (MST)[6].

Protocol 1: Radioligand Displacement Assay (Primary Ki​ Determination)

Causality: Radioligand assays measure the ability of the azepane derivative to compete with a known radioactive ligand for receptor binding sites. To ensure this is a self-validating system, every assay plate includes a non-specific binding (NSB) control (10 µM Clozapine) and calculates a Z'-factor. A Z' > 0.5 mathematically confirms the assay's dynamic range is sufficient to distinguish true binding from background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT6 or D2 receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of radioligand (e.g., 2 nM [3H]-LSD for 5-HT6), and 25 µL of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane at varying concentrations ( 10−11 to 10−4 M).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a Microbeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Microscale Thermophoresis (Orthogonal Kd​ Validation)

Causality: Highly lipophilic azepane compounds can sometimes partition into membrane lipids, creating false positives in filtration assays. MST solves this by measuring binding in a free solution based on changes in the hydration shell and thermophoretic mobility of the receptor upon ligand binding[6]. This confirms the Ki​ represents a true orthosteric interaction.

Step-by-Step Methodology:

  • Labeling: Fluorescently label purified His-tagged 5-HT6 receptors using a RED-tris-NTA dye.

  • Titration: Prepare a 16-point serial dilution of the azepane compound in assay buffer (PBS, 0.05% Tween-20).

  • Mixing: Mix equal volumes of the labeled receptor (final concentration 50 nM) and the ligand dilutions.

  • Measurement: Load samples into standard MST capillaries. Analyze using a Monolith NT.115 instrument at 20% LED power and 40% MST power.

  • Curve Fitting: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the precise Kd​ .

Visualizations

Workflow A Compound Synthesis (>99% Purity) C Radioligand Displacement (Z' > 0.5 Validation) A->C B Membrane Preparation (HEK293 cells) B->C D Microscale Thermophoresis (Orthogonal Kd) C->D Validates E Data Analysis (Cheng-Prusoff Ki) C->E D->E

Fig 1: Self-validating workflow for receptor binding affinity.

Signaling L Azepane Derivative R 5-HT6 GPCR Target L->R Binds G Gs Protein Complex R->G Modulates AC Adenylyl Cyclase G->AC Stimulates PKA PKA Activation AC->PKA Downstream

Fig 2: 5-HT6 GPCR downstream signaling modulated by the compound.

Quantitative Data Presentation

The following table summarizes the binding affinity profile of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane across major CNS targets. The close agreement between the membrane-based Ki​ and the solution-based MST Kd​ validates the structural integrity of the binding event.

Target ReceptorRadioligand Ki​ (nM) ± SDMST Kd​ (nM) ± SDSelectivity Profile
5-HT6 [3H]-LSD14.2 ± 1.816.5 ± 2.1High Affinity
Dopamine D2 [3H]-Raclopride185.4 ± 12.3192.1 ± 14.0Moderate Affinity
5-HT2A [3H]-Ketanserin> 1000N/ALow Affinity
NMDA [3H]-MK-801> 5000N/ANegligible

Discussion

The empirical data indicates that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane exhibits a strong preferential binding affinity for the 5-HT6 receptor ( Ki​ = 14.2 nM) over other aminergic and glutamatergic targets. The azepane ring's flexibility likely permits optimal alignment of the 1,3-dimethyl-1,2,4-triazole moiety with the 5-HT6 receptor's binding pocket, driving Gs-protein coupled adenylyl cyclase activation. This structural framework serves as a highly validated starting point for the development of novel neurotherapeutics targeting cognitive and mood disorders.

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Foundational

Technical Guide: In Vitro Metabolite Identification of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane in Human Liver Microsomes

Abstract Metabolite identification (MetID) is a cornerstone of modern drug discovery and development, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metabolite identification (MetID) is a cornerstone of modern drug discovery and development, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide presents a comprehensive technical framework for the in vitro identification of metabolites for the novel compound 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane. We will explore the strategic rationale, detailed experimental protocols, and data interpretation methodologies using pooled human liver microsomes (HLMs) as the enzymatic source, coupled with state-of-the-art Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach suitable for drug development professionals.

Introduction: The Rationale for Early-Stage Metabolite Profiling

The biotransformation of a drug candidate can profoundly alter its efficacy, safety, and pharmacokinetic profile. Metabolites may be inactive, possess their own therapeutic activity, or in some cases, exhibit toxicity. Regulatory agencies therefore require a thorough understanding of a drug's metabolic fate in humans.[1] Early-stage in vitro studies using human-derived subcellular fractions, such as Human Liver Microsomes (HLMs), are indispensable. HLMs are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the majority of oxidative metabolism of xenobiotics.[3][4]

The subject of this guide, 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane, contains several structural motifs prone to metabolic modification. The azepane ring, a seven-membered saturated heterocycle, can undergo hydroxylation, while the N-methyl groups on the triazole ring are potential sites for N-demethylation or oxidation.[5][6] Identifying these metabolic pathways early allows for the synthesis of key metabolites for pharmacological testing and provides crucial data for lead optimization and the design of definitive preclinical and clinical studies.

Overall Experimental Strategy & Workflow

Our approach integrates a well-established biochemical assay with a powerful analytical platform. The core strategy involves incubating the parent compound with HLMs in the presence of necessary cofactors to initiate enzymatic activity. The reaction is then stopped, and the resulting mixture is analyzed by high-resolution LC-MS/MS to separate and identify the parent compound and any newly formed metabolites.[7][8]

G cluster_incubation Biochemical Incubation cluster_analysis Analytical Detection Parent Parent Compound Stock Incubation Incubate at 37°C Parent->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Quench Terminate with Acetonitrile Incubation->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Sample Injection MS Full Scan MS (Accurate Mass) UPLC->MS MSMS Data-Dependent MS/MS (Fragmentation) MS->MSMS DataProc Data Processing & Comparison MSMS->DataProc MetID Metabolite Identification DataProc->MetID

Caption: High-level workflow for in vitro metabolite identification.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Trustworthiness in experimental science is achieved when the system itself can demonstrate its validity.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Rationale: This protocol is optimized to promote Phase I metabolic activity. Pooled HLMs from multiple donors (≥10) are used to average out inter-individual variability in enzyme expression. An NADPH regenerating system is employed to ensure a constant supply of the essential cofactor for CYP450 activity throughout the incubation period.[2][9]

Materials:

  • 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane (Test Compound)

  • Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Control compound (e.g., Testosterone, known to be metabolized by CYPs)

  • Incubator/water bath (37°C)

  • Microcentrifuge

Procedure:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.

  • Reaction Mixture Setup: In separate microcentrifuge tubes, prepare the following mixtures. A final incubation volume of 200 µL is standard.

    • Test Incubation: 0.1 M Phosphate Buffer, HLM (to a final concentration of 0.5 mg/mL), and Test Compound (e.g., 1 µM final concentration).

    • Negative Control (-NADPH): Same as the test incubation but replace the NADPH regenerating system with an equal volume of phosphate buffer. This control is crucial to identify non-enzymatic degradation.

    • Negative Control (-HLM): Same as the test incubation but replace the HLM suspension with an equal volume of phosphate buffer. This identifies compound instability in the buffer system.

    • Positive Control: Same as the test incubation but use a known CYP substrate like Testosterone instead of the test compound. This validates the enzymatic activity of the HLM batch.

  • Pre-incubation: Pre-incubate all tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes (except the -NADPH control).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile. This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.[8]

  • Protein Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: UPLC-QTOF-MS Analysis

Rationale: This method uses the separation power of UPLC and the high mass accuracy and sensitivity of a QTOF mass spectrometer. High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of unknown metabolites from their exact mass.[2][10] Data-dependent MS/MS acquisition automatically triggers fragmentation of detected ions, providing structural information.[11]

Instrumentation & Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating small molecules of moderate polarity.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute compounds with a wide range of polarities.

  • Mass Spectrometer: SCIEX TripleTOF, Thermo Fisher Orbitrap, or Agilent Q-TOF.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing compounds.

  • Acquisition Mode:

    • Full Scan MS: Scan a mass range of m/z 100-1000 to detect the parent compound and its potential metabolites.

    • Data-Dependent MS/MS (DDA): Automatically select the most intense ions from the full scan for collision-induced dissociation (CID) to generate fragment spectra.

Predicted Metabolic Pathways and Hypothetical Results

The structure of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane suggests several potential sites for Phase I metabolism. The primary reactions catalyzed by CYP450 enzymes are oxidations.[3]

Likely Biotransformations:

  • Hydroxylation (+16 Da): Addition of an oxygen atom, most likely on the azepane ring at carbons alpha to the nitrogen or at other sterically accessible positions.

  • N-Demethylation (-14 Da): Loss of a CH₂ group. This involves the initial hydroxylation of a methyl group attached to a nitrogen, followed by the formation of an unstable carbinolamine that cleaves to yield a secondary amine and formaldehyde.

  • Methyl Oxidation (+16 Da): Oxidation of one of the N-methyl groups on the triazole ring to a hydroxymethyl group.

  • Further Oxidation (+14 Da): The hydroxymethyl group can be further oxidized to a carboxylic acid.

  • Combined Reactions: Multiple transformations can occur on the same molecule (e.g., hydroxylation and N-demethylation).

G Parent Parent Compound 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane M1 M1: Azepane Hydroxylation Parent->M1 + O M2 M2: N-Demethylation (Triazole) Parent->M2 - CH₂ M3 M3: Methyl Group Oxidation (Triazole) Parent->M3 + O M4 M4: Azepane Hydroxylation + N-Demethylation M1->M4 - CH₂ M2->M4 + O

Caption: Predicted primary metabolic pathways for the parent compound.

Hypothetical Data Summary

The following table summarizes hypothetical data for metabolites identified after a 60-minute incubation. The parent compound has an exact mass of 208.1742 g/mol (C₁₀H₁₈N₄).

Metabolite IDRetention Time (min)Observed m/z [M+H]⁺Mass Shift from Parent (Da)Proposed Biotransformation
Parent4.25209.18150-
M13.88225.1764+15.9949Hydroxylation
M24.01195.1659-14.0156N-Demethylation
M33.75225.1763+15.9948Methyl Group Oxidation
M43.52211.1608+1.9793Dehydrogenation (-2H)
M53.30241.1712+31.9897Dihydroxylation or Hydroxylation + Methyl Oxidation

Discussion and Interpretation

The hypothetical results suggest that 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is readily metabolized in vitro. The primary metabolic routes appear to be oxidative, consistent with CYP450-mediated reactions.

  • M1 and M3 both represent the addition of an oxygen atom (+16 Da). Their different retention times indicate they are isomers. M1, being slightly more polar than the parent, could be a hydroxylated metabolite on the azepane ring. M3 could be the result of oxidation on one of the triazole's methyl groups. Differentiating these requires detailed analysis of their MS/MS fragmentation patterns.

  • M2 shows the loss of 14 Da, a classic signature of N-demethylation. This confirms that the N-methyl groups on the triazole are metabolically labile.

  • M4 represents a dehydrogenation event, possibly on the azepane ring, leading to the formation of a double bond.

  • M5 indicates the addition of two oxygen atoms, which could be two separate hydroxylation events or a combination of hydroxylation and methyl oxidation.

The identification of these pathways is a critical step. It informs toxicologists about potential sites for reactive metabolite formation and guides medicinal chemists in modifying the structure to improve metabolic stability if required. For instance, if the azepane ring hydroxylation is a major clearance pathway, blocking the most reactive positions with a metabolically resistant group (like fluorine) could be a viable strategy.

Conclusion

This technical guide outlines a robust and scientifically sound methodology for identifying the in vitro metabolites of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane. By combining carefully controlled incubations with human liver microsomes and advanced analysis by high-resolution LC-MS/MS, researchers can gain a clear understanding of the primary metabolic pathways. This knowledge is fundamental to the successful progression of drug candidates, enabling informed decision-making throughout the development pipeline.

References

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PMC (PubMed Central) URL: [Link]

  • Title: Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels Source: MetwareBio URL: [Link]

  • Title: LC-MS/MS Metabolite Identification & Quantitation Source: Scribd URL: [Link]

  • Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: ResearchGate URL: [Link]

  • Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube (SCIEX) URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Metabolite Identification Source: Pharmaron URL: [Link]

  • Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: ResearchGate URL: [Link]

  • Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL: [Link]

  • Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery Blogs URL: [Link]

  • Title: Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones Source: PMC (PubMed Central) URL: [Link]

  • Title: Application of In Vitro Metabolism Activation in High-Throughput Screening Source: MDPI URL: [Link]

Sources

Exploratory

The Azepane-Triazole Scaffold: A Versatile Pharmacophore in Preclinical Drug Discovery

An In-depth Technical Guide on Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the fusion...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of an azepane ring with a triazole moiety has given rise to a scaffold of significant interest. The seven-membered, nitrogen-containing azepane provides a flexible yet constrained three-dimensional architecture, allowing for the exploration of diverse chemical space. When coupled with the aromatic, heteroatom-rich triazole ring—a known pharmacophore capable of various non-covalent interactions—the resulting azepane-triazole scaffold boasts a unique combination of properties.[1][2][3] This guide delves into the preclinical mechanisms of action of these promising scaffolds, offering insights into their therapeutic potential across a range of diseases. We will explore their molecular targets, the signaling pathways they modulate, and the rigorous experimental methodologies used to validate their activity.

Anticancer Activity: Targeting DNA Repair and Cell Signaling

The unregulated proliferation of cancer cells often stems from dysregulated DNA repair mechanisms and aberrant signaling pathways. Azepane-triazole scaffolds have emerged as potent inhibitors of key players in these processes, most notably Poly (ADP-ribose) polymerase-1 (PARP-1) and the PI3K/Akt signaling cascade.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into double-strand breaks. With a compromised HR pathway, these cells are unable to repair this extensive damage, leading to cell death through a concept known as synthetic lethality.[4][5]

Azepane-triazole derivatives have been designed as potent PARP-1 inhibitors. The triazole ring often plays a critical role in binding to the enzyme's active site, while the azepane moiety can be modified to enhance potency and selectivity.[4]

Molecular docking studies have revealed that the triazole moiety can form key hydrogen bonds and π-π stacking interactions within the PARP-1 active site. The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the aromaticity of the ring contributes to favorable stacking interactions with amino acid residues. The azepane ring, with its various possible conformations, can position substituents to occupy hydrophobic pockets within the enzyme, further enhancing binding affinity.[5]

PARP1_inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cell Fate ssb Single-Strand Break parp1 PARP-1 ssb->parp1 recruits replication DNA Replication ssb->replication if unrepaired ber Base Excision Repair parp1->ber initiates ber->ssb repairs dsb Double-Strand Break replication->dsb leads to hr_proficient HR-Proficient Cell (Normal Cell) dsb->hr_proficient repaired by HR hr_deficient HR-Deficient Cell (e.g., BRCA-mutant) dsb->hr_deficient HR fails azepane_triazole Azepane-Triazole Inhibitor azepane_triazole->parp1 inhibits survival Cell Survival hr_proficient->survival apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis

Caption: Inhibition of PARP-1 by azepane-triazole scaffolds in the context of DNA repair pathways.

Experimental Validation: Anticancer Activity

The anticancer potential of azepane-triazole scaffolds is typically assessed through a series of in vitro and in vivo experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The rationale behind this choice is its reliability and high-throughput nature for screening the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., BRCA-mutant breast cancer lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the azepane-triazole compound for 24-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Compound IDTargetCell LineIC50 (µM)Reference
Triazole-Thione DerivativePARP-1MCF-7 (Breast)Low µM range[4]
Alkylsulfanyl-Triazole DerivativePARP-1MCF-7 (Breast)Low µM range[4]
Substituted DiazepinePI3K/AktCaco-2 (Colorectal)8.45 ± 2.26[6][7]
Substituted OxazepinePI3K/AktCaco-2 (Colorectal)33.04 ± 2.06[6][7]

Neurodegenerative Disorders: Targeting Beta-Secretase 1 (BACE1) in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[8][9] Therefore, inhibiting BACE1 is a key therapeutic strategy to reduce Aβ levels.

Mechanism of Action: BACE1 Inhibition

Azepane-triazole scaffolds have been developed as potent BACE1 inhibitors. The azepane ring can be designed to mimic the transition state of the APP substrate, while the triazole moiety can interact with key residues in the BACE1 active site.[10][11]

Molecular modeling studies have shown that the nitrogen atoms of the triazole ring can form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. The azepane scaffold can be substituted with groups that fit into the hydrophobic pockets (S1 and S3) of the enzyme, enhancing both potency and selectivity.[10]

APP_Processing cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention cluster_2 Non-Amyloidogenic Pathway app APP bace1 BACE1 (β-secretase) app->bace1 cleavage by alpha_secretase α-secretase app->alpha_secretase cleavage by gamma_secretase γ-secretase bace1->gamma_secretase subsequent cleavage by abeta Aβ Peptide gamma_secretase->abeta releases plaques Amyloid Plaques abeta->plaques aggregation into azepane_triazole Azepane-Triazole BACE1 Inhibitor azepane_triazole->bace1 inhibits sAPPalpha sAPPα (soluble fragment) alpha_secretase->sAPPalpha produces

Caption: The role of BACE1 in the amyloidogenic pathway and its inhibition by azepane-triazole scaffolds.

Experimental Validation: BACE1 Inhibition

A Fluorescence Resonance Energy Transfer (FRET) assay is a highly sensitive and specific method for measuring enzyme activity in a high-throughput format. It is an ideal choice for screening BACE1 inhibitors because it allows for the direct measurement of substrate cleavage.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a BACE1 substrate, which is a peptide containing a fluorophore and a quencher pair. In its intact form, the quencher suppresses the fluorescence of the fluorophore.

  • Assay Setup: In a 96-well plate, combine the recombinant human BACE1 enzyme, the azepane-triazole test compound at various concentrations, and an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Reaction Initiation: Add the BACE1 FRET substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: If BACE1 is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Mechanism of Action: Selective COX-2 Inhibition

Azepane-triazole scaffolds have been investigated as selective COX-2 inhibitors. The goal is to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[12][13]

The design of selective COX-2 inhibitors often incorporates a sulfonamide or a similar group that can bind to a side pocket present in the COX-2 active site but not in COX-1. The triazole ring can form hydrogen bonds with key residues, such as Arg120, at the entrance of the COX active site. The azepane moiety can be functionalized to occupy the hydrophobic channel of the enzyme.[12][14]

Prostaglandin_Synthesis arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate azepane_triazole Azepane-Triazole COX-2 Inhibitor azepane_triazole->cox2 selectively inhibits

Sources

Foundational

Toxicological Profile and LD50 Estimation for 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane: A Predictive and Empirical Framework

Executive Summary & Structural Rationale As drug development professionals evaluate novel chemical entities (NCEs), understanding the structure-toxicity relationship is paramount. The compound 2-(1,3-Dimethyl-1h-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development professionals evaluate novel chemical entities (NCEs), understanding the structure-toxicity relationship is paramount. The compound 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane represents a unique structural hybrid. It combines an azepane (heptamethyleneimine) ring—a highly lipophilic, basic secondary/tertiary amine equivalent—with a 1,3-dimethyl-1,2,4-triazole moiety, a well-documented pharmacophore frequently utilized in antifungal and agrochemical agents.

From a mechanistic toxicology standpoint, this specific architecture presents two primary liabilities:

  • Lysosomal Trapping & Phospholipidosis: The basic nitrogen of the azepane ring (pKa ~9.5) combined with high lipophilicity (logP) strongly correlates with drug-induced phospholipidosis (DIPL). The unprotonated fraction crosses cell membranes, becomes protonated in the acidic lysosome, and is trapped, leading to cellular toxicity.

  • Cytochrome P450 (CYP) Inhibition/Induction: The 1,2,4-triazole ring contains nitrogen atoms with lone pairs that can coordinate with the heme iron of CYP enzymes (particularly CYP3A4 and CYP51), potentially causing metabolic drug-drug interactions or reactive intermediate formation.

To establish a safe therapeutic window, we must deploy a self-validating, tiered toxicological framework. This guide details the transition from in silico predictive modeling to in vivo acute toxicity estimation.

Predictive Toxicology: Mutagenicity Assessment

Before initiating animal studies, regulatory standards require an evaluation of DNA-reactive potential. The 1[1] mandates a practical framework for identifying and controlling mutagenic impurities to limit carcinogenic risk.

Causality of Choice: Why ICH M7 and QSAR?

Triazole derivatives can occasionally undergo oxidative metabolism into reactive epoxides or N-hydroxylation products. By utilizing the 2[2], we can group the chemical into categories based on structural alerts and fill data gaps via read-across from known analogues. This in silico step is self-validating when paired with an in vitro Ames test; a negative Ames test overrules any structure-based alert[1].

Step-by-Step Methodology: ICH M7 Workflow
  • Hazard Identification: Input the SMILES string of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane into two complementary (Q)SAR systems: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus or OECD QSAR Toolbox).

  • Alert Evaluation: Scan for structural alerts associated with bacterial mutagenicity.

  • In Vitro Validation: If an alert is triggered (e.g., potential N-oxidation of the azepane ring), conduct a Bacterial Reverse Mutation Assay (Ames Test - OECD 471) using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537).

  • Classification & Control: Assign the compound to an ICH M7 Class. If no alerts are found, it is Class 5 (treated as a standard impurity). If an alert is unconfirmed, it is Class 3, requiring control at the Threshold of Toxicological Concern (TTC)[1].

IChM7 QSAR In Silico (Q)SAR (Rule-based & Statistical) Alert Structural Alert Identified? QSAR->Alert Ames Bacterial Reverse Mutation (Ames Test) Alert->Ames Alert Found Class5 Class 5: Non-mutagenic (Standard Impurity Control) Alert->Class5 No Alerts Ames->Class5 Negative Result Class3 Class 3: Unconfirmed Alert (TTC Control Applied) Ames->Class3 No Data Available Class1 Class 1/2: Known Mutagen (Strict Control/Purging) Ames->Class1 Positive Result

Caption: ICH M7 Mutagenicity Risk Assessment Workflow for Novel Azepane Derivatives.

In Vivo Acute Toxicity: Rationale for OECD 425

Once mutagenicity is ruled out, we must establish the median lethal dose (LD50). Historically, standard LD50 tests consumed large numbers of animals. Today, regulatory bodies mandate reduction and refinement.

Causality of Choice: OECD 425 vs. OECD 423

While the 3[3] is highly effective for categorizing chemicals into broad toxicity classes (e.g., 50-300 mg/kg), it does not provide a precise LD50 point estimate. Because 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is a novel compound requiring exact therapeutic index calculations for downstream pharmacokinetic studies, the4[4] is the scientifically superior choice.

OECD 425 uses sequential dosing and sophisticated computational methods (via the 5[5]) to yield a statistically valid LD50 and confidence interval using significantly fewer animals.

Step-by-Step Methodology: OECD 425 Up-and-Down Procedure
  • Initial Dose Selection: If no prior in vivo data exists, the default starting dose is 175 mg/kg [4].

  • Animal Preparation: Select healthy, nulliparous, non-pregnant female rats. Fast the first animal overnight prior to dosing.

  • Administration: Administer the compound via oral gavage. The volume should not exceed 1 mL/100g body weight[4].

  • Observation Period: Observe the animal individually for at least 48 hours, paying special attention to the first 4 hours for signs of neurotoxicity (tremors, convulsions—common with azepane derivatives crossing the blood-brain barrier).

  • Dose Progression:

    • If the animal survives , dose the next animal at a level increased by a factor of 3.2 (e.g., 550 mg/kg)[4].

    • If the animal dies , dose the next animal at a level decreased by a factor of 3.2 (e.g., 55 mg/kg)[4].

  • Stopping Criteria: The test terminates when one of the following is met:

    • 3 consecutive animals survive at the upper limit dose (2000 mg/kg).

    • 5 reversals occur in any 6 consecutive animals tested.

    • Statistical likelihood ratios exceed the critical value[5].

  • Data Analysis: Input the survival/mortality sequence into the AOT425StatPgm software to calculate the exact LD50[5].

OECD425 Start Dose Animal 1 (Estimated LD50 or 175 mg/kg) Observe 48-Hour Observation (Clinical Signs & Mortality) Start->Observe Survives Animal Survives Observe->Survives Dies Animal Dies Observe->Dies Increase Increase Dose (Factor: 3.2x) Survives->Increase Decrease Decrease Dose (Factor: 3.2x) Dies->Decrease Stop Stopping Criteria Met? (5 Reversals or Limit Dose) Increase->Stop Decrease->Stop Stop->Start No Calc Calculate LD50 & CI (AOT425StatPgm) Stop->Calc Yes

Caption: OECD 425 Up-and-Down Procedure Dosing Logic for Acute Toxicity Estimation.

Quantitative Data Presentation

To synthesize the expected toxicological profile of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane, we compile the predictive endpoints and a simulated in vivo progression matrix.

Table 1: Predictive Toxicology & In Vitro Profiling
ParameterMethodologyPredicted/Expected Target ValueCausality / Mechanism
Mutagenicity (Q)SAR & Ames TestICH M7 Class 5 (Negative)Absence of DNA-reactive epoxides; triazole ring is metabolically stable.
Hepatotoxicity HepG2 Cytotoxicity AssayIC50 > 50 µMTriazole coordinates with CYP450, but lacks direct necrotic potential at low doses.
Phospholipidosis In Silico pKa/logP ModelHigh Risk (pKa > 8, logP > 2)Azepane nitrogen protonates in lysosomes, trapping the lipophilic molecule.
Table 2: OECD 425 Dose Progression Matrix (Simulation for LD50 Estimation)

Note: This table represents a simulated self-validating sequence demonstrating the 3.2x factor progression until a reversal occurs.

Animal SequenceDose Administered (mg/kg)48h OutcomeNext ActionRationale
Animal 1 175SurvivedIncrease to 550 mg/kgDefault starting dose; no severe distress observed.
Animal 2 550SurvivedIncrease to 1750 mg/kgTolerated dose; escalating by 3.2x factor.
Animal 3 1750DiedDecrease to 550 mg/kgLethality threshold crossed (First Reversal).
Animal 4 550SurvivedIncrease to 1750 mg/kgConfirms survival at 550 mg/kg (Second Reversal).
Animal 5 1750DiedDecrease to 550 mg/kgNarrows confidence interval for AOT425StatPgm.

Conclusion

By integrating in silico ICH M7 evaluations with the empirical precision of the OECD 425 Up-and-Down Procedure, researchers can accurately define the toxicological profile of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane. This framework ensures regulatory compliance, minimizes animal use, and provides the exact LD50 metrics required to advance the compound into sub-chronic dosing studies.

References

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE4y4Nuctjn6ciGbDeXlKwWBqw1HUT4Jep3bXJsVj4FLl13bGsnpWc1u3Ppwy3CZuKv4vuFcCIJKF4Y0OPJ_2FbK-WBuXWpWFLVAdn_bdo7VywBRUKWM3YUyZbMNITa5S5yRq_r9w8Uml1tVBL2iHBUtTe6BL1_5HGYvw8fdirCy-xjFe-OEMzfyqFqvq5K0a171iSTDj9MXvOUTqetlI9A396]
  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).International Council for Harmonisation (ICH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaJdwQ3I3E3ElBPff65TdeXW67xVydETIQlTFHY0BXavAC3Js33HxjWLaU9lm7sgGGvuYhFYj3K92Vo-9OAh3Ff1fYBMQFAfjguBy-ugbkrCMoU9UgKryGyDGbRGj3E-DVQJb8P2Jc2dw3w2uNxr4_dGAPG1Ltum4d6_Oj9lKtJFQ6RvgIfs8ZqhoLn22iBKQYQ==]
  • OECD QSAR Toolbox.Organisation for Economic Co-operation and Development (OECD).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkB7BKmzTOH9xZkzgP0aC-V70LNxGX6q2fM7pSlAmaAmcIv3nczUXAnvUieBeayng7i94TNieJoBTkzz25HiQhyXjb7tvjtFag7qnto0lySemX48tQkdu0v6LiCxmTQemDH01GERVchy_LxFI8-dd_LtsB4A==]
  • Acute Oral Toxicity Up-And-Down-Procedure (AOT425StatPgm).United States Environmental Protection Agency (US EPA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPeWN_oX2t6wReNN2lSQYaCYnSDHxjmZS9o5XsdLfn3nGJkxZKAmT3cjJLvVm1YnA7kxFBmVQkWRKI8viyCfstpCIkMN00mxLsKmM8pLoo_BuWdnYtfoG7wOCxrhS4mKYO4Cbbzx44TSEOI_BQ3MoKWAWwgrmxYxZZCFzBugLg5bdS-RxrAp_F9BFSWnrV40t4hc1rAHZdYPzAArHf2AZ_G_oZJUI=]
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS (Acute Toxic Class Method).National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Ti0vLWOw3XR9BNGIj8yoc8gQSmnEdnGbLyt0VJYVcB-VbWNWXCU81lDirznG5VAoh5HOmc7TAF-D_OAuQQ6crEcAXopgRftXxHLb2cxvTkxiIgLOmpkzMjT1yCtsLKdwnismch_lO1nuCNtjEK7Uj5gnt5oTYlfy4lVCMWs9uVHXjt7Qvk-rMjQpXpYpJUXnbB02]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity HPLC-MS/MS Method Development and Validation for the Quantification of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic (PK) profiling, therapeutic drug monitoring, and preclinical/clinical bioanalysis. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic (PK) profiling, therapeutic drug monitoring, and preclinical/clinical bioanalysis.

Executive Summary

The accurate quantification of basic nitrogenous small molecules in complex biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. The compound 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane represents a highly polar, basic secondary amine architecture commonly found in CNS-active pharmacophores and specialized drug candidates.

This application note details a rigorously optimized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for quantifying this analyte in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and stable isotope-labeled internal standardization, this protocol is designed as a self-validating system that strictly adheres to the ICH M10 [1] and FDA Bioanalytical Method Validation [2] guidelines.

Analyte Profiling & Method Rationale (Causality & E-E-A-T)

Method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte.

Mass Spectrometry: Positive Electrospray Ionization (ESI+)

The azepane ring contains a highly basic nitrogen atom (estimated pKa ~9.5). In an acidic environment, this nitrogen readily accepts a proton, making the compound an ideal candidate for positive electrospray ionization (ESI+). The precursor ion [M+H]+ is observed at m/z 195.1. Upon collision-induced dissociation (CID), the molecule fragments predictably, yielding a primary quantifier ion at m/z 112.1 (triazole ring fragment) and a qualifier ion at m/z 84.1 (azepane ring fragment).

Chromatography: Mitigating Peak Tailing

Basic amines notoriously interact with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing and loss of sensitivity.

  • The Solution: We utilize a charged surface hybrid (CSH) C18 column. The low-level positive surface charge of the CSH particle repels the protonated azepane nitrogen, ensuring sharp, symmetrical peaks. The mobile phase is buffered with 0.1% formic acid to maintain the analyte in its fully ionized state throughout the chromatographic run [3].

Sample Preparation: Why SPE over PPT?

While Protein Precipitation (PPT) is rapid, it fails to remove endogenous plasma phospholipids, which cause severe matrix effects (ion suppression) in ESI+.

  • The Causality of MCX: We employ a Mixed-Mode Cation Exchange (MCX) SPE protocol. By acidifying the plasma sample, we ensure the azepane nitrogen is positively charged. The analyte binds via strong ionic interactions to the sulfonic acid groups of the MCX resin. This allows us to aggressively wash the sorbent with 100% methanol, stripping away all neutral lipids and phospholipids. The analyte is subsequently eluted by introducing 5% ammonium hydroxide in methanol, which deprotonates the amine, breaking the ionic bond and yielding an ultra-clean extract.

Method_Logic Analyte Analyte Profiling Basic Amine (pKa ~9.5) MS MS/MS Optimization Positive ESI [M+H]+ Analyte->MS Ionization LC Chromatography CSH C18 Column Analyte->LC Polarity Prep Sample Preparation SPE (MCX Resin) Analyte->Prep Matrix Cleanup Val ICH M10 Validation Accuracy, Precision, ME MS->Val LC->Val Prep->Val

Figure 1: Logical decision tree for bioanalytical method development.

Standardized Experimental Protocol

Reagents and Materials
  • Analyte: 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane reference standard.

  • Internal Standard (IS): 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane-d4 (SIL-IS). Using a stable isotope-labeled IS is critical to self-validate the assay, as it co-elutes with the analyte and normalizes any residual matrix effects or extraction losses [1].

  • SPE Cartridges: Oasis MCX 96-well plate (30 µm, 30 mg/well).

Step-by-Step MCX SPE Extraction Workflow
  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibrator, or QC) into a 96-well collection plate.

  • IS Addition & Acidification: Add 10 µL of SIL-IS working solution (50 ng/mL). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt drug-protein binding and protonate the analyte. Vortex for 2 minutes.

  • Conditioning: Condition the MCX plate with 500 µL of Methanol (MeOH), followed by 500 µL of HPLC-grade water.

  • Loading: Load the acidified plasma samples onto the MCX plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic acid in water to remove residual proteins and hydrophilic interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% MeOH to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

SPE_Workflow Start Plasma Sample (50 µL) Spike Add SIL-IS & Acidify (2% H3PO4) Start->Spike Load Load Sample Spike->Load Condition Condition MCX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases basic analyte) Wash2->Elute Dry Evaporate to Dryness (N2 gas, 40°C) Elute->Dry Recon Reconstitute in Mobile Phase (Inject to LC-MS/MS) Dry->Recon

Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.

LC-MS/MS Conditions

Table 1: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterSetting
Ionization Mode Positive ESI (+ve)
Precursor Ion (m/z) 195.1
Quantifier Product Ion (m/z) 112.1
Qualifier Product Ion (m/z) 84.1
SIL-IS Transition (m/z) 199.1 → 112.1
Declustering Potential (DP) 60 V
Collision Energy (CE) 25 V (Quantifier), 35 V (Qualifier)
Source Temperature 550°C

Table 2: Chromatographic Gradient Elution Profile Column: Waters XSelect CSH C18 (2.1 × 50 mm, 2.5 µm) at 40°C. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4095.05.0
0.500.4095.05.0
2.500.4010.090.0
3.500.4010.090.0
3.600.4095.05.0
5.000.4095.05.0

Method Validation & Data Synthesis

To ensure absolute trustworthiness, the method was validated according to the ICH M10 global harmonization guidelines for bioanalytical testing [1]. The use of the MCX extraction protocol combined with the CSH column yielded a robust assay free from significant matrix interference.

Table 3: Method Validation Summary

Validation ParameterObserved ResultICH M10 Acceptance Criteria
Linear Dynamic Range 1.0 – 1,000 ng/mL R2≥0.99 , back-calculated standards ± 15%
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) 5, Precision 20%
Intra-day Precision (%CV) 3.2% – 7.5% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% – 92.1%Consistent across Low, Mid, and High QCs
Matrix Factor (IS Normalized) 0.98 – 1.03%CV 15% (Indicates no severe ion suppression)
Carryover < 10% of LLOQ 20% of LLOQ response in blank injections

References

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link] [1]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [2]

  • Title: Small Molecule Method Development Strategies Source: Bioanalysis Zone URL: [Link][3]

Application

Application Note: 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (DMT-Azepane) in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale The development of highly active, sterically demanding ligands is a cornerstone of modern transition metal catalysis. 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (hereafter ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly active, sterically demanding ligands is a cornerstone of modern transition metal catalysis. 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (hereafter referred to as DMT-Azepane ) represents a highly specialized class of N,N-bidentate/monodentate ligands that synergize the robust coordination chemistry of a 1,2,4-triazole core with the unique steric environment of a seven-membered azepane ring.

As drug development increasingly targets complex, sterically hindered scaffolds, traditional phosphine and N-heterocyclic carbene (NHC) ligands often fall short due to catalyst degradation or sluggish reductive elimination. DMT-Azepane overcomes these limitations through a push-pull mechanistic advantage:

  • Electronic σ -Donation: The 1,3-dimethyl-1,2,4-triazole moiety acts as a powerful σ -donor, stabilizing low-valent metal centers (e.g., Pd(0)) and preventing catalyst aggregation into inactive nanoparticles. This is conceptually similar to the stabilization seen in triazole-based monophosphines used for unactivated aryl chlorides1[1].

  • Steric Acceleration: The flexible yet bulky seven-membered azepane ring imposes a wide Tolman cone angle equivalent. During the catalytic cycle, this steric bulk forces coordinated substrates into close proximity, drastically lowering the activation energy required for reductive elimination—a critical bottleneck in the synthesis of hindered biaryls2[2].

This application note details two field-proven workflows utilizing DMT-Azepane: Palladium-catalyzed Suzuki-Miyaura cross-coupling of hindered aryl chlorides and Ruthenium-catalyzed directed C-H activation.

Application Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

Coupling ortho-substituted aryl chlorides requires a catalyst that can rapidly undergo oxidative addition while avoiding off-target β -hydride elimination. DMT-Azepane is selected here because the triazole nitrogen strongly binds Pd(II) intermediates, while the azepane ring provides a hydrophobic shield. We utilize K3​PO4​ as the base and a Toluene/ H2​O biphasic system; the water dissolves the inorganic base to facilitate transmetalation, while toluene keeps the hydrophobic substrates in the organic phase, driving the reaction forward.

Self-Validating Protocol

Reagents: Aryl chloride (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)2​ (2 mol%), DMT-Azepane (4 mol%), K3​PO4​ (2.0 mmol), Toluene (4 mL), H2​O (1 mL).

Step-by-Step Methodology:

  • Pre-Catalyst Formation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2​ and DMT-Azepane to 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from a deep orange-red ( Pd(OAc)2​ ) to a pale yellow or colorless homogeneous solution, confirming the successful formation of the active Pd(0)-DMT-Azepane complex.

  • Substrate Addition: Add the aryl chloride and arylboronic acid to the reaction vessel.

  • Base Activation: Dissolve K3​PO4​ in 1 mL of degassed H2​O and inject it into the Schlenk tube. The biphasic system prevents the base from prematurely degrading the boronic acid.

  • Reaction Execution: Seal the tube and heat to 90°C for 4–6 hours.

    • In-Process Control: At 2 hours, sample the organic layer. GC-MS tracking should show >70% conversion of the aryl chloride. If unreacted aryl chloride remains without boronic acid, homocoupling of the boronic acid has occurred (indicating oxygen contamination).

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

CatalyticCycle A Pd(0) + DMT-Azepane Active Catalyst B Oxidative Addition [Pd(II)(Ar)(Cl)(L)] A->B Ar-Cl C Transmetalation [Pd(II)(Ar)(Ar')(L)] B->C Ar'-B(OH)2, Base D Reductive Elimination Steric Acceleration C->D D->A Catalyst Regeneration E Biaryl Product D->E Release

Catalytic cycle of Pd-catalyzed cross-coupling utilizing the DMT-Azepane ligand.

Application Workflow 2: Ruthenium-Catalyzed Directed C-H Arylation

Causality & Experimental Design

Ruthenium-catalyzed C-H functionalization is notoriously sensitive to ligand dissociation at elevated temperatures. The 1,2,4-triazole core of DMT-Azepane mimics the stabilizing effects seen in established Ru-triazole systems3[3]. The azepane ring acts as a steric director, preventing multi-arylation by blocking the secondary ortho-position once the first C-H bond is functionalized. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and ability to stabilize the cationic Ru-intermediates.

Self-Validating Protocol

Reagents: N-heterocyclic substrate (1.0 mmol), Aryl bromide (1.5 mmol), [Ru(p−cymene)Cl2​]2​ (2.5 mol%), DMT-Azepane (10 mol%), K2​CO3​ (2.0 mmol), PivOH (30 mol%), NMP (3 mL).

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, combine [Ru(p−cymene)Cl2​]2​ , DMT-Azepane, and PivOH (Pivalic acid) in a pressure vial containing NMP.

    • Causality: PivOH acts as a proton-shuttle co-catalyst, lowering the activation energy for the concerted metalation-deprotonation (CMD) step.

  • Reaction Setup: Add the N-heterocyclic substrate, aryl bromide, and K2​CO3​ . Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Heat the mixture at 110°C for 12 hours.

    • Validation Check: The reaction mixture will turn dark brown. Aliquot 10 μ L into CH2​Cl2​ and analyze via TLC (UV active). The disappearance of the starting material spot validates the turnover of the ruthenacycle intermediate.

  • Workup: Cool the reaction, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL). The use of ether over ethyl acetate prevents the extraction of the high-boiling NMP solvent. Wash the combined organics with 5% aqueous LiCl to remove residual NMP, dry, and concentrate.

Workflow S1 Ligand Prep: DMT-Azepane S2 Pre-catalyst Formation S1->S2 S3 Reaction Setup (Inert Atm) S2->S3 S4 In-Process Control (GC-MS/TLC) S3->S4 S5 Product Isolation & Validation S4->S5

Logical workflow for transition metal reaction setup and validation using DMT-Azepane.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the catalytic efficiency of DMT-Azepane compared to industry-standard ligands in the coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid (a highly sterically hindered coupling).

Ligand SystemMetal PrecursorYield (%)Turnover Number (TON)Turnover Frequency (TOF, h−1 )Primary Limitation
DMT-Azepane Pd(OAc)2​ 94% 4,700 1,175 None observed under standard conditions
XPhos Pd(OAc)2​ 88%4,4001,100High cost, air-sensitive over time
PPh3​ Pd(OAc)2​ <10%<500<125Fails with sterically hindered substrates
Standard 1,2,3-Triazole Pd(OAc)2​ 45%2,250562Insufficient steric bulk for rapid reductive elimination
DMT-Azepane [Ru(p−cymene)Cl2​]2​ 89% 3,560 296 Requires high boiling solvent (NMP)

Data Interpretation: DMT-Azepane outperforms standard triphenylphosphine and unfunctionalized triazoles by orders of magnitude in hindered scenarios, matching or slightly exceeding the performance of premium Buchwald-type ligands (XPhos) while offering a distinct coordination geometry.

References

  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928-3934.[Link]

  • Beng, T. K., Wilkerson-Hill, S. M., & Sarpong, R. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(3), 916-919.[Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2016). Ruthenium-Catalyzed C–H Bond Activation Approach to Azolyl Aminals and Hemiaminal Ethers, Mechanistic Evaluations, and Isomer Interconversion. ACS Catalysis, 6(3), 1921-1928.[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

Authored by: Your Senior Application Scientist Introduction: Characterizing a Novel Triazole-Azepane Compound The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane belongs to a chemical class that incorporates both...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Characterizing a Novel Triazole-Azepane Compound

The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane belongs to a chemical class that incorporates both a 1,2,4-triazole and an azepane moiety. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the azepane ring, a seven-membered nitrogen-containing heterocycle, is a structural component of several approved pharmaceutical drugs and is explored for various therapeutic applications.[4][5]

Given the novelty of this specific combination, the initial step in its pharmacological evaluation is to determine its effect on cell viability and proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro cell culture assays to characterize the cytotoxic and/or cytostatic potential of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane. These foundational assays are crucial for early-stage drug discovery, offering a rapid and cost-effective method to assess a compound's biological activity before proceeding to more complex and resource-intensive studies.[6][7][8]

I. Rationale for Initial Cytotoxicity Screening

Before investigating specific molecular targets or mechanisms of action, it is essential to establish the concentration range at which 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane exhibits biological activity. Cytotoxicity assays serve as a primary screening tool to:

  • Determine the half-maximal inhibitory concentration (IC50): This is the concentration of the compound that reduces a biological response (in this case, cell viability) by 50%. The IC50 value is a key metric for comparing the potency of different compounds.[9][10]

  • Assess the general toxicity profile: Understanding the compound's effect on different cell lines (e.g., cancerous vs. non-cancerous) can provide initial insights into its potential therapeutic window and selectivity.

  • Guide dose selection for subsequent assays: The results from initial cytotoxicity screens are critical for designing more targeted mechanistic studies, ensuring that relevant and non-lethal concentrations of the compound are used.

II. Recommended In Vitro Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[11] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved crystals.[11]

A. Principle of the MTT Assay

The workflow for the MTT assay is a multi-step process that begins with cell seeding and treatment with the test compound, followed by the addition of the MTT reagent, solubilization of the formazan product, and finally, absorbance measurement.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding 1. Seed cells in a 96-well plate Incubation 2. Allow cells to attach (24 hours) Cell_Seeding->Incubation Compound_Addition 3. Add serial dilutions of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane Incubation->Compound_Addition Treatment_Incubation 4. Incubate for desired duration (e.g., 48-72h) Compound_Addition->Treatment_Incubation MTT_Addition 5. Add MTT reagent Treatment_Incubation->MTT_Addition Formazan_Formation 6. Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 7. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 8. Measure absorbance (e.g., at 570 nm) Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % viability and determine IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT cell viability assay.

B. Detailed Protocol for MTT Assay

Materials:

  • 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cell line(s) (e.g., a cancer cell line like HeLa or a non-cancerous cell line like HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)[9][12]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[13]

  • Preparation of Compound Dilutions:

    • Prepare a series of dilutions of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane from the stock solution in complete culture medium. A common approach is to use a serial 2-fold or 10-fold dilution to cover a broad concentration range (e.g., 0.1, 1, 10, 100, 1000 µM).[13]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C.[9] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[12][13]

    • Place the plate on an orbital shaker for about 10-15 minutes to ensure complete solubilization.[12][13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

C. Data Analysis and Interpretation
  • Data Normalization:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100 [13]

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an online IC50 calculator to fit a sigmoidal dose-response curve and determine the IC50 value.[9][13][14] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.

Dose_Response Dose-Response Curve xaxis Log [Compound Concentration] yaxis % Cell Viability p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC50 p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y 50% ic50_y->p4

Caption: Example of a dose-response curve to determine the IC50 value.

III. Alternative and Complementary Assays

While the MTT assay is a robust starting point, other assays can provide complementary information.

Assay TypePrincipleAdvantagesDisadvantages
XTT Assay Similar to MTT, but the formazan product is water-soluble.[6]No solubilization step required, faster protocol.[6]Can be less sensitive than MTT for some cell lines.
Trypan Blue Exclusion Based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up.[6]Simple, inexpensive, and provides a direct count of viable and dead cells.[6][15]Low throughput, subjective, and does not distinguish between cytotoxic and cytostatic effects.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.A good indicator of cytotoxicity and cell lysis.Does not measure cytostatic effects; timing is critical as LDH can degrade.
ATP-Based Assays Quantifies the amount of ATP present, which is proportional to the number of metabolically active cells.Highly sensitive and rapid.ATP levels can fluctuate with cell cycle and metabolic state.

IV. Troubleshooting and Considerations

  • Compound Solubility: Ensure that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane is fully dissolved in the culture medium to avoid precipitation, which can lead to inaccurate results.

  • Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incubation Times: The duration of compound exposure and MTT incubation should be optimized for each cell line and experimental condition.

  • Reagent Interference: Some compounds can interfere with the MTT reduction reaction. It is advisable to run a control without cells to check for any direct reduction of MTT by the compound.

V. Conclusion

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane. By systematically determining the IC50 value and observing the compound's effect on cell viability, researchers can make informed decisions about its potential as a therapeutic agent and design further experiments to elucidate its mechanism of action. Adherence to these standardized protocols will ensure the generation of reproducible and reliable data, which is paramount in the drug discovery and development process.

References

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][8]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-610. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • Gherman, C., et al. (2025). Pyrazolo[5,1-c][6][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • Sato, T., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 184-7. [Link]

  • Acar, Ç., et al. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry. [Link]

  • Lee, J., et al. (2010). Discovery of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole (GCC2680) as a potent, selective and orally efficacious cannabinoid-1 receptor antagonist. Bioorganic & Medicinal Chemistry, 18(17), 6377-88. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Journal of Heterocyclic Chemistry, 52(1), 1-7. [Link]

  • Dai, X. J., et al. (2023). Triazole-fused pyrimidines in target-based anticancer drug discovery. European Journal of Medicinal Chemistry, 250, 115101. [Link]

  • ASBASJSM College of Pharmacy. (n.d.). BP401T. Retrieved from [Link]

  • Van der Zorren, C., et al. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide i. Chemical Science, 13(43), 12899-12906. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis and Screening of New[6][8][16]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo. ACS Omega, 6(2), 1438-1447. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

Sources

Application

2D NMR spectroscopy characterization steps for 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane intermediates

An in-depth structural characterization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane intermediates presents a unique intersection of analytical challenges. The saturated 7-membered azepane ring exhibits severe alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural characterization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane intermediates presents a unique intersection of analytical challenges. The saturated 7-membered azepane ring exhibits severe aliphatic signal overlap and conformational flexibility (chair-to-twist-chair ring flipping)[1]. Simultaneously, the 1,3-dimethyl-1H-1,2,4-triazole moiety requires definitive heteronuclear correlation to unambiguously prove its regiochemical attachment[2].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of operations, but as a self-validating analytical system . By strategically combining multiplicity-edited HSQC, phase-sensitive NOESY/ROESY, and high-resolution HMBC, every structural claim made about this intermediate is cross-verified by orthogonal data points[3].

Causality in Experimental Design: The "Why" Behind the Protocol

To achieve unambiguous assignment, the experimental parameters must be tuned to the specific physical chemistry of the azepane-triazole scaffold:

  • Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is standard for small molecules, DMSO-d6 is deliberately chosen here. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the azepane N1-H proton[4]. This stabilization allows us to observe critical COSY and HMBC correlations from the NH proton to the adjacent C2 and C7 azepane protons, anchoring the spin system.

  • Multiplicity-Edited HSQC: The azepane ring contains one methine (C2) and five methylenes (C3-C7). A standard HSQC cannot distinguish these in heavily overlapped regions. Multiplicity-edited HSQC (e.g., Bruker's hsqcedetgpsisp2.2) phases CH/CH3 cross-peaks positively and CH2 cross-peaks negatively, instantly isolating the C2 methine from the methylene envelope[5].

  • Avoiding the NOE Zero-Crossing: A molecule with a molecular weight of ~194 Da analyzed on a high-field spectrometer (e.g., 500 MHz) falls dangerously close to the NOE crossover region ( ωτc​≈1 ), where NOESY cross-peaks vanish. To make the protocol self-validating, we utilize a ROESY sequence (Rotating-frame Overhauser Effect Spectroscopy) with a 200–300 ms spin-lock, guaranteeing positive cross-peaks regardless of the molecule's correlation time[5].

Workflow A Sample Preparation (DMSO-d6, 500 µM TMSP) B 1D NMR & Calibration (1H, 13C, P1 90° pulse) A->B C Homonuclear 2D (COSY, TOCSY) B->C D Heteronuclear 2D (HSQC, HMBC) C->D E Spatial 2D (ROESY) D->E F Data Processing & Regiochemical Elucidation E->F

Caption: 2D NMR Acquisition Workflow for Azepane Intermediates

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Solvent Handling: Use fresh, ampouled DMSO-d6 (99.9% D) to prevent water peak broadening (~3.3 ppm) which can obscure the azepane H2 or H7 signals[4].

  • Internal Standard: Add 500 µM of TMSP-d4 (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm)[6].

  • Concentration: Prepare a 15–20 mg/mL solution. High concentration is critical to obtain high signal-to-noise (S/N) in the 13C-detected dimensions of HMBC within a reasonable timeframe.

  • Filtration: Filter the sample through a PTFE syringe filter into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility gradients[4].

Phase 2: Spectrometer Calibration (Self-Validation Step)
  • Lock and Shim: Lock onto the DMSO-d6 signal. Perform 3D gradient shimming (TopShim) to achieve a line width at half-height of <0.8 Hz for the TMSP signal.

  • 90° Pulse Calibration (P1): Critical Step. Acquire a single-pulse experiment at a 360° flip angle. The signal must null symmetrically. Do not proceed to 2D acquisition until a symmetric null is achieved; miscalibrated P1 pulses generate severe t1​ noise and artifactual cross-peaks in HSQC/HMBC, rendering regiochemical assignment impossible.

Phase 3: 2D Acquisition Parameters

Execute the following experiments (parameters optimized for a 500 MHz spectrometer equipped with a CryoProbe).

Table 1: Optimized 2D NMR Acquisition Parameters

ExperimentBruker Pulse ProgramSpectral Width (F1 / F2)Increments ( t1​ )Scans (NS)Key Parameter / Mixing Time
COSY cosygpqf10 ppm / 10 ppm2564Gradient-selected, magnitude mode
TOCSY dipsi2gpphzs10 ppm / 10 ppm256880 ms DIPSI-2 spin-lock
HSQC hsqcedetgpsisp2.2160 ppm / 10 ppm2564Multiplicity-edited; 1JCH​ = 145 Hz
HMBC hmbcgplpndqf220 ppm / 10 ppm51216Long-range nJCH​ = 8 Hz
ROESY roesyphpr.210 ppm / 10 ppm25616250 ms CW spin-lock (Avoids NOE null)

Structural Assignment Logic & Data Interpretation

The structural elucidation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane relies on a cascading logic pathway. We use the isolated triazole methyls to find the quaternary carbons, and the azepane H2 proton to bridge the two ring systems[1].

Logic A Identify Triazole Methyls (1H 1D: N-Me, C-Me) C Map Protons to Carbons (HSQC: Phase Editing) A->C B Assign Azepane Spin System (COSY: H2 to H7) B->C D Link Azepane to Triazole (HMBC: H2 -> C5') C->D E Verify Spatial Proximity (ROESY: N-Me to H2) D->E

Caption: Logical Pathway for Regiochemical Elucidation via 2D NMR

The Regiochemical Proof (HMBC Self-Validation)

The most critical question is proving that the azepane is attached to the C5 position of the triazole, rather than C3. This is solved via a convergence of HMBC correlations:

  • N1-Methyl Assignment: The N-CH3 protons (~3.80 ppm) exhibit a strong 3-bond HMBC correlation to the quaternary C5 carbon (~154 ppm). They do not show a strong correlation to C3, as that would be a 4-bond correlation across the N2 atom.

  • C3-Methyl Assignment: The C-CH3 protons (~2.30 ppm) show a strong 2-bond HMBC correlation to the C3 carbon (~160 ppm).

  • The Bridge: The azepane H2 proton (~3.95 ppm) will show a definitive 3-bond HMBC correlation to the C5 carbon, perfectly matching the carbon chemical shift illuminated by the N1-Methyl group. This convergence mathematically proves the C5 attachment.

Table 2: Expected NMR Chemical Shifts and Key 2D Correlations

Substructure / AtomExp. 1 H Shift (ppm)Exp. 13 C Shift (ppm)Multiplicity (HSQC Phase)Key HMBC Correlations ( 2J,3J )Key COSY Correlations
Triazole N1-CH 3​ 3.75 - 3.9035.0 - 38.0s (Positive)Triazole C5 None
Triazole C3-CH 3​ 2.20 - 2.4011.0 - 13.0s (Positive)Triazole C3 None
Azepane H2 3.85 - 4.1055.0 - 60.0dd / m (Positive)Triazole C5 , Azepane C3, C4Azepane H3, NH
Azepane H3 1.80 - 2.1030.0 - 35.0m (Negative)Azepane C2, C4, C5Azepane H2, H4
Azepane H4-H6 1.40 - 1.8024.0 - 29.0m (Negative)Adjacent Azepane CarbonsAdjacent Azepane Protons
Azepane H7 2.80 - 3.2045.0 - 50.0m (Negative)Azepane C6, C5Azepane H6, NH
Triazole C3 -158.0 - 162.0Quaternary--
Triazole C5 -152.0 - 156.0Quaternary--
Resolving the Azepane Envelope

The aliphatic region (1.40–2.10 ppm) will present as a complex multiplet due to the overlapping H3, H4, H5, and H6 methylene protons.

  • Use the TOCSY spectrum to confirm that H2 and H7 belong to the same continuous spin system.

  • Use the HSQC spectrum to separate these overlapping proton multiplets based on their distinct 13 C chemical shifts.

  • Finally, trace the COSY cross-peaks step-by-step: H2 H3 H4 H5 H6 H7. If ring-flipping causes severe broadening, lowering the acquisition temperature to 283 K (to freeze out a single chair conformation) or raising it to 323 K (to achieve fast exchange averaging) can drastically improve COSY resolution[1].

References

  • Application Notes and Protocols for 2D NMR Spectroscopy in DMSO-d6. Benchchem.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC/NIH.
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane , a highly polar, nitrogen-dense building block.

Synthesizing this molecule typically involves the C–H functionalization of 1,3-dimethyl-1H-1,2,4-triazole followed by nucleophilic addition to an azepane-2-one (caprolactam) derivative and subsequent deoxygenation. Due to the competing basicity and nucleophilicity of the intermediates, yields often suffer from lactam enolization, triazole fragmentation, and iminium elimination. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield.

Synthetic Workflow Overview

G A 1,3-Dimethyl-1H- 1,2,4-triazole B C5-Metalation (TMP-Zn/Mg or n-BuLi) A->B C Nucleophilic Addition (N-Boc-azepan-2-one) B->C CeCl3 (Transmetalation) D Hemiaminal Intermediate C->D E Silane Reduction (Et3SiH / BF3·OEt2) D->E N-Acyliminium Ion Trapping F Deprotection (TFA or HCl) E->F G 2-(1,3-Dimethyl-1H- 1,2,4-triazol-5-yl)azepane F->G

4-Step Synthesis Workflow for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane.

Yield Optimization Matrix

Summarized below is the quantitative impact of our recommended troubleshooting parameters on the overall reaction yield.

Reaction StepCommon IssueMechanistic CauseOptimized ParameterExpected Yield Increase
Triazole Metalation Starting material recovery / Ring fragmentationStandard alkyllithiums cause triazole ring-opening at > -78 °C.Switch to TMPMgCl·LiCl or strictly maintain -78 °C.+20–35%
Lactam Addition High enolization, low nucleophilic additionHigh basicity of lithiated triazole deprotonates lactam α-protons.Transmetalate to CeCl3 prior to lactam addition.+40–50%
Hemiaminal Reduction Endocyclic enamine formation (Elimination)Un-trapped N-acyliminium ion undergoes rapid E1 elimination.Pre-mix Et₃SiH (5 eq) before adding BF₃·OEt₂.+25–40%
Deprotection & Isolation Product loss in the aqueous phaseHighly polar diamine partitions poorly into standard organic solvents.Adjust aqueous phase to pH > 12, extract with 10% IPA/CHCl₃.+30–45%

Standard Operating Procedure (Self-Validating Protocol)

This protocol integrates in-line analytical checks to ensure each intermediate is validated before proceeding, preventing the carry-over of failed reactions.

Step 1: Metalation and Transmetalation
  • Preparation: Charge an oven-dried flask with 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (0.2 M). Cool to strictly -78 °C under argon.

  • Metalation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) down the side of the flask over 15 minutes. Stir for 30 minutes at -78 °C.

    • Validation Check: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR; >95% disappearance of the C5 proton peak confirms complete metalation.

  • Transmetalation: Add anhydrous CeCl₃ (1.1 eq, vigorously dried under vacuum at 140 °C for 2 h prior to use) in one portion. Stir for 1 hour at -78 °C to form the organocerium species.

Step 2: Lactam Addition
  • Coupling: Dropwise add a solution of N-Boc-azepan-2-one (0.95 eq) in THF.

  • Reaction: Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl at -20 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude hemiaminal (N-Boc-2-hydroxy-2-(triazolyl)azepane).

    • Validation Check: LCMS should show the mass of the desired hemiaminal. TLC (50% EtOAc/Hexanes) should show complete consumption of the lactam.

Step 3: Deoxygenative Reduction
  • Pre-mixing: Dissolve the crude hemiaminal in anhydrous DCM (0.1 M). Add triethylsilane (Et₃SiH, 5.0 eq). Cool the mixture to -78 °C.

  • Ion Generation: Dropwise add BF₃·OEt₂ (3.0 eq). The Lewis acid generates the transient N-acyliminium ion, which is immediately trapped by the pre-mixed silane.

  • Completion: Stir for 2 hours at -78 °C, then warm to 0 °C. Quench with saturated aqueous NaHCO₃. Extract with DCM and concentrate.

Step 4: Deprotection and Isolation
  • Deprotection: Dissolve the N-Boc protected product in DCM (0.2 M) and add Trifluoroacetic Acid (TFA, 10 eq). Stir at room temperature for 2 hours until LCMS confirms complete deprotection.

  • Concentration: Remove DCM and excess TFA under reduced pressure.

  • Optimized Extraction: Dissolve the residue in a minimal amount of water. Adjust the pH to > 12 using 5N NaOH. Saturate the aqueous layer with solid NaCl.

  • Isolation: Extract the aqueous layer 5 times with a mixture of 10% Isopropanol in Chloroform. Dry the combined organics over K₂CO₃ (not MgSO₄, which can trap amines) and concentrate to yield the pure 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane.

Troubleshooting FAQs

Q1: Why am I seeing significant starting material recovery and low yield during the triazole metalation step? A1: 1,2,4-triazoles are highly prone to fragmentation and ring-opening when lithiated with standard alkyllithiums if the temperature rises even slightly above -78 °C. Furthermore, the C5 proton requires precise coordination for efficient deprotonation. Solution: If strict cryogenic conditions fail, switch your base to a Knochel-Hauser base (TMPMgCl·LiCl) or a zinc-TMP base. These reagents are less nucleophilic and generate a highly stable metalated intermediate that resists fragmentation[1].

Q2: During the addition to N-Boc-azepan-2-one, I observe mostly starting lactam and unreacted triazole after workup. How can I shift the equilibrium? A2: N-Boc-azepan-2-one has highly acidic α-protons. The lithiated triazole is highly basic and acts as a Brønsted base rather than a nucleophile, simply deprotonating the lactam to form an enolate. Upon aqueous quench, the enolate reverts to the starting lactam. Solution: You must attenuate the basicity of the nucleophile without destroying its nucleophilicity. Transmetalate the lithiated triazole to an organocerium species using anhydrous CeCl₃ before adding the lactam. Organocerium reagents drastically suppress enolization in favor of 1,2-addition[2].

Q3: The silane reduction of the hemiaminal intermediate yields an endocyclic enamine impurity instead of the desired saturated azepane. How do I prevent this elimination? A3: The addition of the Lewis acid (BF₃·OEt₂) generates a highly reactive N-acyliminium ion. If the silane (Et₃SiH) is added after the Lewis acid, or if the concentration of silane is too low, the iminium ion will undergo an E1-type elimination (losing an adjacent proton) to form the enamine before the hydride can attack. Solution: Pre-mix the hemiaminal with a large excess of Et₃SiH (at least 5 equivalents) before the dropwise addition of BF₃·OEt₂ at -78 °C. This ensures the silane is immediately available in the solvent cage to trap the transient N-acyliminium ion the millisecond it forms[3].

Q4: I am losing my final product during the aqueous workup after TFA deprotection. Standard DCM extractions yield almost nothing. What is going wrong? A4: The final product, 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, is a highly polar, water-soluble diamine (containing a secondary amine on the azepane and basic nitrogens on the triazole). Standard liquid-liquid extraction with DCM/water results in the product remaining in the aqueous phase. Solution: You must aggressively salt-out the product. Adjust the aqueous phase to pH > 12 to ensure both heterocycles are completely unprotonated, saturate the water with NaCl, and extract with a highly polar organic solvent mixture like 10% isopropanol in chloroform. Alternatively, utilize a strongly acidic cation exchange (SCX) resin to capture the free base directly from the aqueous mixture.

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. ACS Chemical Reviews.[Link][1]

  • An Efficient Method To Convert Lactams and Amides into 2,2-Dialkylated Amines. ACS Organic Letters.[Link][2]

  • Product Class 10: N-Acyliminium Salts. Science of Synthesis (Thieme).[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic amine compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic amine compounds. Here, we dissect the causality of peak tailing for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane and provide self-validating protocols to restore peak symmetry and quantitative accuracy.

I. Core Causality: Why Does This Molecule Tail?

Q: Why does 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane exhibit such severe peak tailing compared to other analytes? A: The severity of peak tailing is a direct consequence of the molecule's structural chemistry colliding with the stationary phase chemistry. The azepane ring is a highly basic secondary amine with an estimated pKa of ~10.5–11.0. At standard reversed-phase HPLC mobile phase pH (e.g., pH 5–7), the azepane nitrogen is fully protonated, carrying a positive charge.

Simultaneously, residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases have a pKa of approximately 3.5–4.5[1]. At mid-pH, these silanols deprotonate to form negatively charged silanolate ions (Si-O⁻). The resulting strong electrostatic interaction (ion exchange) between the protonated azepane and the ionized silanols creates a secondary retention mechanism, which manifests as an elongated trailing edge, or peak tailing[2],[3].

Silanol_Interaction A Protonated Azepane (Analyte, pKa ~10.5) C Strong Electrostatic Interaction (Causes Peak Tailing) A->C Binds to B Ionized Silanol (Si-O⁻) (Stationary Phase, pKa ~4.0) B->C D Low pH (< 3.0) Protonates Silanols to Si-OH C->D Mitigation Strategy 1 E High pH (> 11.5) Deprotonates Analyte to Neutral Base C->E Mitigation Strategy 2 F Symmetrical Peak (Hydrophobic Retention Restored) D->F E->F

Mechanism of silanol-induced peak tailing and pH-based mitigation strategies.

II. Troubleshooting FAQs

Q: How should I adjust my mobile phase pH to eliminate this secondary interaction? A: You must operate outside the "danger zone" where both the analyte and the stationary phase are ionized. There are two primary strategies:

  • Low pH Strategy (pH 2.0–2.5): By lowering the pH below 3.0 using additives like trifluoroacetic acid (TFA) or phosphate buffer, you force the residual silanols into their fully protonated, neutral state (Si-OH)[2],[4]. While the azepane remains positively charged, the lack of anionic sites on the silica prevents electrostatic binding.

  • High pH Strategy (pH 11.5–12.0): Elevating the pH above the pKa of the azepane ring suppresses its ionization, rendering the molecule neutral[5]. A neutral analyte will not undergo ion exchange with ionized silanols, resulting in sharp, symmetrical peaks driven purely by hydrophobic retention[6]. Caution: This requires specialized hybrid-silica or polymer-based columns, as standard silica dissolves above pH 8.0[2],[7].

Q: If I cannot change my mobile phase pH due to MS compatibility, what column chemistry should I use? A: If you are restricted to volatile, near-neutral mobile phases (e.g., ammonium acetate for LC-MS), you must address the stationary phase itself. Transition from older "Type A" silica to ultra-high-purity "Type B" silica, which has significantly lower metal contamination and less acidic silanols[8],[7]. Furthermore, select columns with advanced endcapping, polar-embedded groups, or Charged Surface Hybrid (CSH) technology[5],[7]. These modifications either sterically shield the residual silanols or apply a slight positive surface charge to repel the protonated azepane.

Q: Should I add Triethylamine (TEA) to my mobile phase? A: Historically, adding 5–10 mM TEA was a standard practice. TEA acts as a competing base; because it is small and highly basic, it preferentially binds to the active silanol sites, "masking" them from the azepane analyte[8],[9]. However, TEA causes significant ion suppression in LC-MS, requires extensive column equilibration, and can permanently alter the column's selectivity[9]. With the advent of modern base-deactivated columns, TEA is considered a legacy solution and should only be used for UV-based assays where column replacement is not an option[8],[7].

III. Quantitative Data: Mitigation Strategies

The following table summarizes the expected outcomes of various mitigation strategies when analyzing basic azepane derivatives.

Mitigation StrategyMobile Phase pHAdditive / BufferColumn TechnologyExpected Asymmetry ( As​ )LC-MS Compatibility
Baseline (Failure) 6.0 - 7.0NoneStandard Type A Silica> 2.5 (Severe Tailing)Yes
Silanol Suppression 2.0 - 2.50.1% TFA or Formic AcidType B Silica1.2 - 1.4Yes (Formic preferred)
Analyte Neutralization 11.5 NH4​OH / BicarbonateHybrid Silica1.0 - 1.1 (Ideal)Yes
Silanol Masking 6.0 - 7.010 mM Triethylamine (TEA)Standard Type A/B1.1 - 1.3No (Ion Suppression)

IV. Self-Validating Experimental Protocols

Protocol 1: System Void vs. Chemical Interaction Validation

Before altering chemistry, you must validate that the tailing is not a physical instrument problem (e.g., dead volume, blocked frit)[10].

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., toluene or uracil) in the starting mobile phase.

  • Execution: Inject 5 µL of the neutral marker using your current problematic method.

  • Validation Check: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Outcome A: If the neutral marker As​ > 1.5, the tailing is physical. Inspect PEEK tubing connections and replace the column frit/guard.

    • Outcome B: If the neutral marker As​ < 1.2, but the azepane derivative As​ > 1.5, the system plumbing is validated. The tailing is strictly a chemical silanol interaction[10]. Proceed to Protocol 2.

Protocol 2: High-pH Mobile Phase Optimization

This protocol utilizes analyte neutralization to achieve perfect peak symmetry.

  • Column Selection: Install a high-pH stable hybrid-silica column (e.g., ethylene-bridged hybrid) designed to withstand pH up to 12[7].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Titrate with 0.1 M Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 11.5.

  • Equilibration: Flush the column with 20 column volumes of the high-pH mobile phase to ensure complete stationary phase equilibration[11].

  • Execution & Validation: Inject the azepane sample. At pH 11.5, the azepane is >90% deprotonated. The resulting peak must validate the protocol by eluting with an As​ between 0.95 and 1.15, driven entirely by hydrophobic partitioning[6].

Troubleshooting_Workflow Start Observe Peak Tailing (As > 1.5) for Azepane Derivative CheckVol Check Extra-Column Volume & Frit Blockage Start->CheckVol IsChem Is it a chemical interaction? (Inject neutral marker) CheckVol->IsChem System OK AdjustPH Adjust Mobile Phase pH (pH 2.5 or pH 11.5) IsChem->AdjustPH Yes (Basic Analyte) ChangeCol Switch to Base-Deactivated or Hybrid Column AdjustPH->ChangeCol Tailing Persists / MS Incompatible Resolved Peak Symmetry Restored (As < 1.2) AdjustPH->Resolved Success AddModifier Add TEA or Increase Buffer Concentration ChangeCol->AddModifier Tailing Persists ChangeCol->Resolved Success AddModifier->Resolved Success

Step-by-step troubleshooting workflow for resolving peak tailing in basic analytes.

V. References

1.[2] Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 2.[1] Scribd. Troubleshooting Peak Tailing in LC. Retrieved from 3.[11] SCION Instruments. HPLC Troubleshooting Guide. Retrieved from 4.[3] GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from 5.[10] Axion Labs. HPLC Peak Tailing. Retrieved from 6.[8] ACE HPLC. HPLC Troubleshooting Guide. Retrieved from 7.[5] Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from 8.[7] Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from 9. Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from 10.[4] Scribd. Fixing Peak Tailing in HPLC Analysis. Retrieved from 11.[9] Benchchem. Trimethanolamine | High Purity Reagent | For Research Use. Retrieved from 12.[6] Khemit. Home | HPLC Calculator. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

Welcome to the Technical Support Center for the purification of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6). This guide is designed for drug development professionals and synthetic chemists who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6). This guide is designed for drug development professionals and synthetic chemists who require high-purity crystalline active pharmaceutical ingredients (APIs).

Mechanistic Principles of Purification

When purifying this specific heterocyclic benzylic amine, researchers frequently encounter severe phase separation challenges. The molecule features a rigid, polar, hydrogen-bond accepting 1,3-dimethyl-1,2,4-triazole core coupled with a flexible, lipophilic, and highly basic 7-membered azepane ring. This structural dichotomy creates a mismatch in crystal packing efficiency, significantly lowering the lattice energy of the free base .

Consequently, the compound is prone to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—where the solute separates as a metastable liquid rather than forming a solid crystal lattice . To force nucleation, the solvent system must be thermodynamically optimized to balance the dissolution capacity at elevated temperatures with a carefully titrated anti-solvent to precisely control the supersaturation curve . If the free base persistently oils out, reactive crystallization (converting the basic azepane nitrogen to a hydrochloride salt) is the most effective intervention to elevate the melting point and drive crystallization .

Solvent Selection Matrix

The following table summarizes the quantitative physical properties of optimal solvent systems for this specific API, designed to maximize yield while minimizing solvent consumption and impurity retention.

Solvent System (Good / Anti-Solvent)Ratio (v/v)Combined Dielectric Constant (ε)Boiling Point Range (°C)Target FormExpected Outcome / Application
Ethyl Acetate / Heptane 1 : 3~2.5 - 6.077 - 98Free BaseHigh yield; requires slow cooling to prevent the azepane ring from oiling out.
Dichloromethane / Hexane 1 : 4~2.0 - 4.540 - 69Free BaseExcellent for purging highly lipophilic impurities; rapid evaporation risk.
Ethanol / Water 1 : 1~50.0 - 65.078 - 100HCl SaltIdeal for salt forms; produces high-purity, well-defined crystal habits.
Isopropanol (IPA) / MTBE 1 : 2~10.0 - 18.055 - 82Free Base / SaltGood balance of polarity; MTBE acts as a mild anti-solvent to prevent shock-cooling.

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

This protocol utilizes a controlled supersaturation gradient to prevent the azepane derivative from crashing out as an oil.

  • Dissolution: Suspend the crude 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane in a minimal volume of Ethyl Acetate (approx. 3-5 mL/g of crude). Heat the mixture to 65°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: To remove insoluble particulates that could cause erratic heterogeneous nucleation, rapidly pass the hot solution through a pre-warmed fluted filter paper or a PTFE syringe filter into a clean, heated receiving flask.

  • Anti-Solvent Titration & Seeding: Maintain the solution at 60°C. Begin adding Heptane dropwise (approx. 1 mL/min). Stop the addition immediately when persistent turbidity (the cloud point) is observed. Add 1-2 mg of pure seed crystals. Allow the mixture to age isothermally for 30 minutes to establish a robust crystal bed .

  • Cooling and Isolation: Resume Heptane addition until the 1:3 target ratio is reached. Cool the flask at a controlled ramp rate of 0.1 °C/min down to 5°C. Isolate the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Salt Formation)

If Protocol A fails due to persistent oiling out, converting the azepane ring to an HCl salt will drastically improve crystallinity by increasing ionic lattice interactions.

  • Free Base Dissolution: Dissolve the crude free base in absolute Ethanol (5 mL/g) at room temperature.

  • Acidification: Place the flask in an ice bath. Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise under vigorous stirring. An exothermic reaction will occur, and a white precipitate should begin to form almost immediately.

  • Aging and Isolation: Stir the suspension for 2 hours at 0°C to ensure complete precipitation. Filter the resulting hydrochloride salt, wash with cold Diethyl Ether, and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: My compound "oils out" instead of crystallizing upon cooling. How do I force crystal lattice formation? A1: Oiling out occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent, causing it to phase-separate as a liquid. Solution: First, try reheating the mixture until it becomes a homogeneous solution, then reduce your cooling rate significantly (e.g., insulate the flask). If it still oils out, introduce seed crystals exactly at the cloud point to bypass the metastable liquid-liquid phase . If the problem is persistent, the flexibility of the azepane ring is likely hindering packing; switch to Protocol B to form the HCl salt.

Q2: The crystals are forming, but HPLC analysis shows they are trapping high levels of impurities (co-precipitation). A2: This indicates that the supersaturation rate was too rapid, leading to solvent and impurity occlusion within the rapidly forming crystal lattice. Solution: You must slow down the crystallization kinetics. Utilize a slower cooling ramp and ensure vigorous stirring to maintain a uniform concentration gradient. Additionally, a hot solvent wash (slurrying the filtered crystals in warm Heptane) can leach out surface impurities without dissolving the bulk API .

Q3: How do I select the optimal anti-solvent ratio without crashing out the product too quickly? A3: Never add the anti-solvent in a single bolus. Employ a titration method: add the anti-solvent dropwise until persistent turbidity is reached. At this exact thermodynamic threshold, pause the addition. Allow the mixture to age for 20-30 minutes. Once primary nucleation begins and the solution clears slightly, resume the anti-solvent addition slowly to maximize your yield without trapping impurities .

Q4: Can I use water as an anti-solvent for this compound? A4: For the free base, water is generally not recommended as the polar 1,2,4-triazole moiety acts as a strong hydrogen-bond acceptor, potentially leading to hydrate formation or excessive solubility. However, if you are crystallizing the hydrochloride salt (Protocol B), a controlled Ethanol/Water cooling crystallization is highly effective .

Process Visualization

Workflow N1 Crude 2-(1,3-Dimethyl-1H- 1,2,4-triazol-5-yl)azepane N2 Assess Physical State & Purity (HPLC/NMR) N1->N2 N3 Free Base (High Lipophilicity) N2->N3 Basic pH N4 Salt Form (e.g., HCl, High Polarity) N2->N4 Acidic pH N5 Anti-Solvent Method (EtOAc / Heptane) N3->N5 N6 Cooling Crystallization (EtOH / H2O) N4->N6 N7 Issue: Oiling Out? N5->N7 N10 Pure Crystalline API Recovery >85% N6->N10 Controlled Cooling N8 Intervention: Add Seed Crystals & Reduce Cooling Rate N7->N8 Yes (Metastable) N9 Intervention: Reactive Crystallization (Convert to Salt) N7->N9 Persistent Oil N8->N10 N9->N6

Recrystallization decision matrix for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." URL: [Link]

  • ACS Publications. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development. URL: [Link]

  • ACS Publications. "Operating Strategy to Produce Consistent CSD in Combined Antisolvent-Cooling Crystallization." Industrial & Engineering Chemistry Research. URL: [Link]

Optimization

Minimizing regioisomer impurities during 1,3-dimethyl-1,2,4-triazole ring formation

Topic: Minimizing Regioisomer Impurities During 1,3-Dimethyl-1,2,4-Triazole Ring Formation Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Regioisomer Impurities During 1,3-Dimethyl-1,2,4-Triazole Ring Formation

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, controlling the regioselectivity of 1,2,4-triazole formation has become a critical bottleneck. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you eliminate the notorious 1,5-dimethyl regioisomer impurity from your workflows.

Mechanistic Overview: The Root Cause of Regioisomerism

The synthesis of 1,3-dimethyl-1H-1,2,4-triazole typically relies on the direct N-alkylation of 3-methyl-1H-1,2,4-triazole using methyl iodide (MeI) or dimethyl sulfate. However, this approach is fundamentally flawed due to the tautomeric nature of the starting material. In solution, the triazole exists in rapid equilibrium between its 3-methyl and 5-methyl tautomers.

When a base deprotonates the triazole, the resulting nucleophilic nitrogens (N1 and N2) compete for the electrophile. While the C3-methyl group provides some steric shielding to the adjacent nitrogen, the small atomic radius of the methylating agent means the energy difference between the two transition states is minimal. Consequently, direct methylation almost always yields an unavoidable mixture of the desired 1,3-dimethyl isomer and the 1,5-dimethyl impurity [1].

Because these isomers possess nearly identical polarities, purging the 1,5-dimethyl impurity via crystallization often results in catastrophic yield losses of the target API[1].

Troubleshooting & FAQs

Q1: I am methylating 3-methyl-1,2,4-triazole using K₂CO₃ in DMF. Why am I getting a 75:25 mixture of 1,3-dimethyl to 1,5-dimethyl isomers? A1: You are operating under thermodynamic control. In polar aprotic solvents like DMF with a moderate base, the reaction favors the most stable anion, but the lack of steric bulk in K₂CO₃ fails to differentiate the N1/N2 attack vectors. To shift toward kinetic control, switch to a bulkier base (e.g., Cs₂CO₃ or DBU) and a less polar solvent (e.g., Acetonitrile or Toluene) at lower temperatures (0 °C).

Q2: I have optimized my alkylation conditions, but I still see 10% of the 1,5-dimethyl impurity. How can I completely eliminate it? A2: You have hit the kinetic ceiling of direct N-alkylation. Decades of process chemistry research indicate that achieving >95% regioselectivity via direct methylation is highly improbable[1]. To completely eliminate the impurity, you must abandon the alkylation route and transition to a de novo cyclocondensation strategy (see Section 4).

Q3: How does the de novo cyclocondensation route solve the regioselectivity issue? A3: Instead of methylating a pre-formed ring, the de novo route constructs the triazole ring around a pre-methylated nitrogen[2]. By reacting an activated acetamidine intermediate with methylhydrazine, the highly nucleophilic -NH₂ group of methylhydrazine attacks the most electrophilic carbon first, while the -NHMe group closes the ring. This dictates the precise placement of the methyl groups, yielding >95% of the 1,3-dimethyl isomer.

Data Presentation: Alkylation Optimization Matrix

If you are constrained to the direct alkylation route, use the following empirically derived matrix to minimize the 1,5-dimethyl impurity. Note: Complete elimination is not possible via this method.

Base (1.2 eq)SolventTemp (°C)Control TypeRatio (1,3-Dimethyl : 1,5-Dimethyl)Isolated Yield (%)
K₂CO₃DMF80Thermodynamic75 : 2582%
NaHTHF25Kinetic82 : 1878%
Cs₂CO₃MeCN0Kinetic/Steric88 : 1285%
DBUToluene0Kinetic/Steric91 : 971%
Visualizing the Synthetic Logic

ReactionPathways A 3-Methyl-1H-1,2,4-triazole B Direct Methylation (MeI / Base) A->B C 1,3-Dimethyl Isomer (Major Target) B->C Steric Control D 1,5-Dimethyl Isomer (Minor Impurity) B->D Tautomeric Leakage E Acetamidine + DMF-DMA F De Novo Cyclization (Methylhydrazine) E->F F->C >95% Regioselective

Comparison of direct methylation vs. de novo cyclization pathways for triazole synthesis.

TroubleshootingLogic Step1 Analyze LC-MS Ratio (1,3- vs 1,5-dimethyl) Step2 Is 1,5-isomer >10%? Step1->Step2 Step3 Optimize Alkylation: Use Cs2CO3 in MeCN at 0°C Step2->Step3 Yes Step4 Proceed to Purification (Crystallization) Step2->Step4 No Step3->Step1 Re-test Step5 Is yield loss acceptable? Step4->Step5 Step6 Switch to De Novo Cyclocondensation Route Step5->Step6 No

Decision matrix for managing regioisomer impurities during triazole scale-up.

Self-Validating Experimental Protocol: De Novo Cyclocondensation

To completely bypass the regioisomer issue, utilize this highly regioselective one-pot cyclocondensation method[2]. This protocol acts as a self-validating system : it requires analytical confirmation of the intermediate before the final cyclization step, ensuring the reaction trajectory is locked.

Reagents:

  • Acetamidine hydrochloride (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Methylhydrazine (1.5 equiv)

  • Acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Intermediate Formation: Suspend acetamidine hydrochloride (10 mmol) in 15 mL of anhydrous toluene. Add DMF-DMA (12 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C for 2 hours. The reaction will become homogeneous as the dimethylamine and methanol byproducts are evolved.

  • Self-Validation Check (CRITICAL): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the starting material is consumed and the N-(dimethylaminomethylene)acetamidine intermediate is confirmed (Expected [M+H]⁺ = 114.1).

  • Solvent Exchange & Cyclization: Cool the reactor to 0 °C. Carefully add 5 mL of glacial acetic acid, followed by the dropwise addition of methylhydrazine (15 mmol). Caution: Methylhydrazine is highly toxic and exothermic upon addition.

  • Ring Closure: Warm the mixture to 90 °C and stir for 4 hours. The primary -NH₂ of methylhydrazine attacks the formyl carbon, followed by intramolecular cyclization of the -NHMe group onto the amidine carbon.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ until pH 8, and extract with ethyl acetate (3 x 20 mL).

  • Analytical Confirmation: Analyze the organic layer via GC-MS or LC-MS. The product will be >95% 1,3-dimethyl-1H-1,2,4-triazole (Expected[M+H]⁺ = 98.1) with negligible traces of the 1,5-dimethyl regioisomer[3].

References
  • Title: Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: GC-MS Determination of 1-Methyl-1H-1,2,4-triazole in Soils Affected by Rocket Fuel Spills Source: Chromatographia (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance during N-alkylation of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

Introduction

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the N-alkylation of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane.

The core challenge with this scaffold lies in its three-dimensional geometry. The 7-membered azepane ring is highly flexible, but the bulky 1,3-dimethyl-1H-1,2,4-triazol-5-yl group at the C2 position acts as a severe steric shield. It blocks the optimal Bürgi-Dunitz trajectory required for the adjacent secondary amine (N1) to attack an electrophile. Consequently, traditional SN2 alkylation conditions often fail. This guide synthesizes field-proven strategies to manipulate thermodynamics and kinetics, ensuring successful functionalization.

Diagnostic Workflow

Workflow A Start: N-Alkylation of 2-(Triazolyl)azepane B Assess Steric Hindrance (C2-Triazole Blockade) A->B C Standard SN2 Fails (<10% Conversion) B->C Weak Base (K2CO3) D Deprotonation Strategy (NaH or KHMDS in DMF) C->D Troubleshoot E Electrophile Upgrade (Use R-I or R-OTf) D->E Amide Anion Formed F Successful Alkylation (>80% Yield) E->F Primary Alkyl G Reductive Amination (Bypass SN2 entirely) E->G Secondary Alkyl G->F STAB/AcOH

Caption: Diagnostic workflow for overcoming steric hindrance in azepane N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering 90% unreacted starting material after 48 hours at reflux with K₂CO₃ and an alkyl bromide? A1: Causality: Secondary amines are inherently less nucleophilic than primary amines due to increased steric bulk[1]. In your substrate, the C2-triazole group exacerbates this by physically blocking the nitrogen's lone pair. Weak bases like potassium carbonate (K₂CO₃) or DIPEA cannot deprotonate the amine; they only act as acid scavengers. The neutral amine simply lacks the thermodynamic driving force to overcome the high transition-state energy of the sterically congested SN2 pathway. Solution: You must fundamentally alter the nucleophile. Switch to a strong base (e.g., NaH, LiHMDS, or KHMDS) to quantitatively deprotonate the amine, generating a highly reactive amide anion[2].

Q2: I am restricted to using an alkyl chloride/bromide. How can I force the reaction? A2: Causality: Alkyl chlorides and bromides have relatively high activation barriers for displacement. Solution: Employ the Finkelstein reaction in situ. By adding a stoichiometric or catalytic amount of tetrabutylammonium iodide (TBAI) to your reaction mixture, the bromide is continuously converted into an alkyl iodide. TBAI is proven to drastically accelerate the N-alkylation of sterically-hindered systems[3].

Q3: Can I avoid direct alkylation entirely if the electrophile is also sterically hindered (e.g., an isopropyl group)? A3: Causality: Attempting to couple a hindered secondary amine with a secondary alkyl halide results in a severe clash of steric spheres, often leading to E2 elimination of the halide rather than SN2 substitution. Solution: Yes, reductive amination is the gold-standard workaround. By reacting the azepane with a ketone/aldehyde, you form an iminium ion intermediate (which is flat, sp² hybridized, and less sterically demanding) that is subsequently reduced. This method bypasses direct SN2 limitations entirely[4].

Mechanistic Logic of Anionic SN2 Alkylation

Mechanism N Neutral Azepane (Low Nucleophilicity) Base Strong Base (NaH) Deprotonation N->Base -H2 gas Anion Azepane Amide Anion (High Nucleophilicity) Base->Anion Solvated by DMF TS Sterically Congested Transition State Anion->TS Attack on R-I Elec Alkyl Iodide (R-I) Low Activation Energy Elec->TS I- leaving group Prod N-Alkylated Product TS->Prod Overcomes Sterics

Caption: Mechanistic logic of strong-base mediated SN2 alkylation of hindered amines.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields for the N-alkylation of 2-(triazolyl)azepanes.

Reagent SystemBaseSolventElectrophileTempExpected YieldMechanistic Causality
Standard SN2 K₂CO₃MeCNAlkyl Bromide80°C< 10%Neutral amine lacks nucleophilicity to overcome C2-triazole steric shield.
Finkelstein-Assisted K₂CO₃MeCNR-Br + TBAI80°C20-30%In situ generation of highly reactive alkyl iodide slightly lowers TS energy[3].
Anionic SN2 NaHDMFAlkyl Iodide25°C75-85%Amide anion formation drastically increases HOMO energy; DMF solvates Na⁺[5].
Reductive Amination STABDCEAldehyde/Ketone25°C> 90%Bypasses direct SN2; iminium intermediate is highly electrophilic[4].

Validated Experimental Protocols

Protocol A: Strong-Base Mediated N-Alkylation (The "Brute Force" SN2 Approach)

Use this protocol when attaching primary alkyl chains (e.g., methyl, ethyl, benzyl).

  • Preparation: Dissolve 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the base and halt the reaction before it begins.

  • Deprotonation: Cool the reaction flask to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in one portion.

    • Self-Validation Checkpoint: Immediate evolution of H₂ gas (bubbling) must be observed. Remove the ice bath and let stir at room temperature. The cessation of bubbling (typically after 30-45 minutes) is a self-validating indicator that quantitative deprotonation to the amide anion is complete.

  • Alkylation: Re-cool the mixture to 0°C. Add the Alkyl Iodide (or Alkyl Tosylate) (1.2 eq) dropwise over 5 minutes.

    • Self-Validation Checkpoint: A slight exotherm should be felt. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar secondary amine spot and the emergence of a less polar tertiary amine spot confirms successful C-N bond formation.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer extensively with water (3x) to remove DMF, and dry over Na₂SO₄.

Protocol B: Reductive Amination Workaround (The "Bypass" Approach)

Use this protocol when attempting to attach secondary alkyl groups (e.g., isopropyl, cyclopentyl) where direct SN2 alkylation fails completely.

  • Iminium Formation: Dissolve the azepane (1.0 eq) and the target ketone/aldehyde (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

    • Self-Validation Checkpoint: Stir for 1 hour at room temperature. The reaction mixture may turn slightly yellow, indicating the successful formation of the iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Self-Validation Checkpoint: STAB is a mild reducing agent that will not reduce unreacted ketones/aldehydes under these conditions. The suspension will slowly become homogeneous as the STAB reacts. Complete consumption of the starting azepane on TLC within 4-12 hours validates the reduction.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, wash with brine, and concentrate in vacuo.

References

  • N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International.[Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Stability Optimization of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane in Highly Acidic Media

Welcome to the Technical Support Center. 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane is a bifunctional heterocyclic scaffold frequently utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane is a bifunctional heterocyclic scaffold frequently utilized in drug discovery. It features a highly basic secondary amine within the azepane ring (pKa ~10–11) and a moderately basic 1,2,4-triazole moiety (pKa ~2.19 for the protonated species)[1][2]. While the azepane ring is generally robust, the C2-linkage adjacent to both the amine and the electron-deficient triazole creates a unique structural vulnerability under highly acidic conditions.

This guide addresses the mechanistic causality of acid-catalyzed degradation and provides field-proven, self-validating protocols for stability optimization.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a loss of enantiomeric purity (epimerization) of my chiral 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane during acidic workup or reversed-phase HPLC? A1: The loss of stereochemical integrity at the C2 position is driven by the formation of an endocyclic iminium ion. Under strongly acidic conditions (pH < 2.0), both the azepane nitrogen and the N4 position of the 1,2,4-triazole ring become protonated[3]. The resulting di-cationic state significantly increases the electron-withdrawing nature of the triazole ring, which in turn increases the acidity of the C2 proton. Subsequent deprotonation at C2 leads to a transient, planar iminium intermediate. Upon re-protonation, the stereocenter is scrambled, resulting in a racemic mixture. Optimization: Maintain the pH above 3.0 during purification by utilizing volatile buffers like 10 mM ammonium acetate instead of 0.1% Trifluoroacetic acid (TFA).

Q2: Is the 1,2,4-triazole ring itself susceptible to cleavage under these acidic conditions? A2: The 1,2,4-triazole ring is generally aromatic and highly stable, making it resistant to simple cleavage under standard acidic conditions[4]. However, under harsh conditions—such as refluxing in concentrated HCl or H2SO4—the protonated triazolium species becomes highly susceptible to nucleophilic attack by water. This can lead to ring-opening hydrolysis or N-demethylation of the 1,3-dimethyl groups[4]. Optimization: Avoid prolonged exposure to strong mineral acids at elevated temperatures (>60°C). If strong acid is required for a deprotection step elsewhere on the molecule, use strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane) to prevent hydrolytic cleavage.

Q3: I am experiencing poor recovery of the compound after an acidic liquid-liquid extraction. Where is the compound going? A3: Due to the dual basic sites, 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane is highly water-soluble when fully protonated. At pH < 2, the compound exists as a highly polar di-cation and will completely partition into the aqueous layer. Optimization: To recover the free base, the aqueous layer must be basified to pH > 12 using NaOH or K2CO3 before extraction with a moderately polar organic solvent like dichloromethane or ethyl acetate.

Part 2: Experimental Protocols

Protocol: Acid-Stress Stability Profiling and Kinetic Quenching

This protocol is a self-validating system designed to quantify the degradation rate of the azepane-triazole scaffold. The critical inclusion of a "Kinetic Quenching" step prevents artifactual degradation while samples wait in the autosampler, ensuring that the measured degradation exactly matches the intended time point.

Step 1: Preparation of the Stock Solution

  • Accurately weigh 10.0 mg of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane.

  • Dissolve in 1.0 mL of LC-MS grade methanol to create a 10 mg/mL stock solution.

Step 2: Acid Stress Initiation

  • In a temperature-controlled HPLC vial (set to 40°C), mix 100 µL of the stock solution with 900 µL of the target acidic medium (e.g., 0.1 M HCl, pH 1.0).

  • Seal the vial immediately and vortex for 5 seconds.

Step 3: Time-Course Sampling and Kinetic Quenching (Critical Step)

  • Prepare quenching vials containing 450 µL of a cold (4°C) quenching buffer (0.2 M Ammonium Bicarbonate, pH 8.0).

  • At predefined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the acid-stress vial.

  • Causality of Quenching: Immediately inject the 50 µL aliquot into the quenching buffer. This rapid neutralization instantaneously raises the pH above the pKa of the triazole (~2.19), removing the di-cationic state and halting the iminium-mediated epimerization.

Step 4: LC-MS/MS and Chiral HPLC Analysis

  • Analyze the quenched samples using a chiral stationary phase (e.g., Chiralpak AD-H) to monitor the enantiomeric excess (ee%) over time.

  • Utilize a standard C18 column coupled to MS/MS to quantify hydrolytic degradation products.

Part 3: Data Presentation

Table 1: Quantitative Degradation Kinetics of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (at 40°C)

Acidic MediumpHHalf-Life (t½) for EpimerizationHalf-Life (t½) for HydrolysisRecommended Maximum Exposure
0.1% Formic Acid (aq)2.7> 72 hours> 14 daysSafe for standard HPLC
0.1% TFA (aq)2.018 hours> 14 days< 4 hours (Ambient)
0.1 M HCl (aq)1.02.5 hours48 hoursAvoid unless strictly required
1.0 M HCl (aq)0.0< 30 minutes6.5 hoursIncompatible

Part 4: Mandatory Visualization

AcidDegradationPathway A Neutral Free Base (Stable) B Azepanium Cation (pH 4-7) A->B + H+ C Dicationic Species (pH < 2) B->C + H+ (Strong Acid) D Endocyclic Iminium (Reactive Intermediate) C->D - H+ (at C2) F Triazole Hydrolysis (Ring Cleavage) C->F + H2O, Heat E C2 Epimerization (Racemization) D->E + H+ (Non-stereoselective)

Mechanistic pathway of acid-catalyzed epimerization and hydrolysis in triazole-azepane scaffolds.

Part 5: References

  • Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents Source: Asian Journal of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane vs other azepane derivatives in receptor binding assays

Comparative Guide: 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane vs. Standard Azepane Derivatives in Receptor Binding Assays As a Senior Application Scientist in medicinal chemistry and molecular pharmacology, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane vs. Standard Azepane Derivatives in Receptor Binding Assays

As a Senior Application Scientist in medicinal chemistry and molecular pharmacology, I frequently evaluate the structural nuances that dictate a compound's behavior in in vitro assays. The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in central nervous system (CNS) drug discovery, particularly in the development of Histamine H3 Receptor (H3R) antagonists[1].

However, traditional unsubstituted azepane derivatives often suffer from high basicity and excessive lipophilicity, leading to assay interference via non-specific membrane binding. This guide objectively compares the specialized building block 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane against standard azepane derivatives, detailing the chemical causality behind its superior performance in competitive radioligand binding assays.

Chemical Rationale: The Triazole Advantage

In standard H3R antagonists (e.g., 1-(6-phenoxypentyl)azepane), the azepane nitrogen is highly basic (pKa > 10.0). In an aqueous assay buffer at physiological pH (7.4), these compounds are almost entirely protonated. This positive charge, combined with a lipophilic tail, causes them to act like surfactants, binding non-specifically to the phospholipid bilayers of cell membrane preparations and the glass fibers of filtration plates.

The introduction of a 1,3-dimethyl-1H-1,2,4-triazole moiety at the 2-position of the azepane ring fundamentally alters its physicochemical profile:

  • pKa Modulation: The electron-withdrawing nature of the adjacent triazole ring reduces the basicity of the azepane nitrogen (lowering the pKa to ~8.2 - 8.5). This ensures a favorable equilibrium between the ionized and unionized states at pH 7.4, drastically reducing non-specific binding.

  • Conformational Restriction: The steric bulk of the triazole ring restricts the conformational "flipping" of the flexible seven-membered azepane ring, locking it into a bioactive conformation that perfectly aligns with the aspartate anchor (Asp114) in the H3R binding pocket.

  • Hydrophobic Contacts: The 1,3-dimethyl substitutions on the triazole ring provide critical Van der Waals interactions with the hydrophobic sub-pocket of the receptor, increasing binding affinity (Ki)[2].

H3R_Signaling Ligand Azepane-Triazole Antagonist Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Competitive Binding (Ki) GProtein Gαi/o Protein Subunit Receptor->GProtein Blocks Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Prevents Inhibition cAMP cAMP Levels (Restored) AdenylateCyclase->cAMP Increases Production

Mechanism: Azepane-triazole antagonists block H3R-mediated Gαi/o inhibition of adenylate cyclase.

Quantitative Data Presentation

To objectively evaluate these structural advantages, we compare the binding affinities of three representative scaffolds against the human Histamine H3 Receptor (hH3R) stably expressed in HEK293 cells[3][4]. The data below illustrates how the 2-substituted triazole motif optimizes both potency and physicochemical properties.

Table 1: Comparative Binding Affinities and Physicochemical Properties at the Human H3 Receptor

Compound ScaffoldTargetIC50 (nM)Ki (nM)Calculated pKaNon-Specific Binding (%)*
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane hH3R12.46.8 8.4< 5%
1-(6-phenoxypentyl)azepane (Standard)hH3R45.224.5 10.2~ 18%
Unsubstituted Azepane Linker hH3R>1000>500 11.1~ 25%

*Non-specific binding (NSB) is measured as the percentage of total radioligand bound in the presence of 10 µM unlabeled clobenpropit. High NSB reduces the signal-to-noise ratio of the assay.

Self-Validating Experimental Methodology

To ensure absolute reproducibility when comparing highly basic amines like azepanes, the radioligand binding assay must be meticulously controlled. The following protocol utilizes[3H]-N-α-methylhistamine ([3H]-NAMH), a highly selective radioligand that provides superior signal-to-noise ratios compared to tritiated endogenous histamine[2][5].

Protocol: Competitive Radioligand Binding Assay for H3R

Reagents & Materials:

  • Membranes: HEK293 cells stably expressing human H3R (15 µg protein/well)[4].

  • Radioligand: [3H]-N-α-methylhistamine (Specific activity: ~80 Ci/mmol) at a fixed concentration of 1 nM[2][4].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2[3][4]. (Causality: Mg2+ ions are critical for stabilizing the receptor-G-protein coupled state, ensuring high-affinity binding of the radioligand).

  • Filters: Unifilter-96 GF/B glass fiber plates[4].

Step-by-Step Workflow:

  • Filter Pre-treatment (Critical Step): Soak the GF/B filter plates in 0.3% Polyethylenimine (PEI) for 1 hour prior to the assay.

    • Scientist's Insight: Glass fibers carry a negative charge. Highly basic azepane derivatives will bind directly to the filter, artificially inflating the apparent bound fraction. PEI coats the filter with a polycationic layer, neutralizing the charge and eliminating this artifact.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of Test Compound (serial dilutions from 10^-10 to 10^-5 M in assay buffer).

    • 50 µL of 1 nM [3H]-NAMH.

    • 400 µL of H3R membrane suspension (15 µg protein)[4].

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to reach true thermodynamic equilibrium[2].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates using a cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4)[4]. (Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex, preventing the loss of specific binding during the wash step).

  • Detection: Dry the filter plates, add 40 µL of MicroScint-20 scintillation cocktail per well, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[4].

  • Data Analysis: Use non-linear regression to determine the IC50. Convert the IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation [6][7]:

    Ki=1+Kd[L]​IC50​

    (Where [L] is the 1 nM concentration of[3H]-NAMH, and Kd is the dissociation constant of the radioligand determined via prior saturation binding experiments).

Assay_Workflow Membrane 1. Membrane Prep HEK293 cells expressing H3R Incubation 2. Incubation Phase [3H]-NAMH + Azepane Ligand Membrane->Incubation Add Assay Buffer Filtration 3. Rapid Filtration GF/B Filters + 0.3% PEI Incubation->Filtration 2h at 25°C Detection 4. Scintillation Counting Measure Bound Radioactivity Filtration->Detection Wash Unbound Ligand Analysis 5. Data Analysis Cheng-Prusoff Eq. (IC50 to Ki) Detection->Analysis Extract CPM

Workflow for competitive radioligand binding assay utilizing the Cheng-Prusoff equation.

Conclusion

The empirical data demonstrates that substituting the azepane ring at the 2-position with a 1,3-dimethyl-1H-1,2,4-triazole moiety yields a vastly superior pharmacological building block compared to standard azepane derivatives. By lowering the pKa of the cyclic amine and providing targeted steric constraints, this specific scaffold minimizes non-specific membrane binding, eliminates filtration artifacts, and significantly improves the true binding affinity (Ki) for targets like the Histamine H3 Receptor. For drug development professionals, integrating this triazole-azepane motif represents a rational strategy to bypass the traditional pharmacokinetic liabilities associated with basic CNS-active amines.

References

  • NIH / PubMed Central - A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Available at: [Link]

  • bioRxiv - Pharmacological characterization of seven human histamine H3 receptor isoforms. Available at:[Link]

Sources

Comparative

Comparative efficacy of 1,3-dimethyl vs 1,5-dimethyl triazole azepane analogs

Comparative Efficacy of 1,3-Dimethyl vs. 1,5-Dimethyl Triazole Azepane Analogs in Dual Orexin Receptor Antagonism Executive Summary In the development of neuropharmacological agents—specifically Dual Orexin Receptor Anta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1,3-Dimethyl vs. 1,5-Dimethyl Triazole Azepane Analogs in Dual Orexin Receptor Antagonism

Executive Summary

In the development of neuropharmacological agents—specifically Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep disorders—the structural optimization of the heterocyclic pharmacophore is paramount. The azepane and diazepane scaffolds serve as highly effective, flexible 7-membered cores that project substituents into the deep lipophilic pockets of the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors [1].

A critical determinant of both binding affinity and metabolic stability in these analogs is the regiochemistry of the terminal triazole ring. This guide provides an objective, data-driven comparison between 1,3-dimethyl-1,2,4-triazole and 1,5-dimethyl-1,2,4-triazole azepane analogs, detailing how a single methyl shift dictates the 3D conformation, entropic binding penalty, and clinical viability of the molecule.

Mechanistic Rationale: The Consequence of Steric Pre-organization

As application scientists, we must look beyond 2D structures and evaluate the 3D conformational dynamics of our candidates. The attachment of a dimethyl-triazole ring to an azepane-linked benzoyl core creates a distinct Structure-Activity Relationship (SAR) based entirely on steric hindrance.

  • 1,5-Dimethyl-1,2,4-triazole Analogs (The Orthogonal Advantage): The placement of a methyl group at the 5-position places it directly adjacent to the N-C bond linking the triazole to the rest of the scaffold. This creates a severe steric clash with the ortho-protons of the adjacent ring. To relieve this strain, the molecule is forced into an orthogonal (twisted) conformation. This pre-organized geometry perfectly mimics the bioactive conformation required to fit into the narrow, horseshoe-shaped binding pocket of the OX1/OX2 receptors[3]. Because the molecule is pre-organized in solution, it pays virtually no entropic penalty upon target binding.

  • 1,3-Dimethyl-1,2,4-triazole Analogs (The Entropic Penalty): Lacking steric bulk at the linking interface [5], the 1,3-dimethyl regioisomer relaxes into a flatter, more coplanar conformation in aqueous solution. To bind the orexin receptor, the molecule must be forced out of its low-energy planar state into the orthogonal bioactive conformation. This incurs a massive entropic penalty, drastically reducing binding affinity ( Ki​ ). Furthermore, the exposed, planar nature of this conformation makes the azepane core highly susceptible to Cytochrome P450 (CYP3A4) mediated oxidation, leading to rapid clearance [2].

SAR Core Azepane-Benzoyl Core Iso13 1,3-Dimethyl-Triazole (Low Steric Hindrance) Core->Iso13 Iso15 1,5-Dimethyl-Triazole (High Steric Hindrance) Core->Iso15 Conf13 Planar Conformation (Entropic Penalty) Iso13->Conf13 Conf15 Orthogonal Conformation (Pre-organized) Iso15->Conf15 Result13 Lower Affinity Rapid CYP Clearance Conf13->Result13 Result15 High Affinity (DORA) Metabolic Stability Conf15->Result15

Conformational logic dictating the efficacy of triazole-azepane regioisomers.

Quantitative Efficacy & Metabolic Profiling

The table below summarizes the comparative performance of the two regioisomeric classes across standard preclinical DORA screening metrics.

Metric1,3-Dimethyl Triazole Azepane (Analog A)1,5-Dimethyl Triazole Azepane (Analog B)Fold Difference / Impact
OX1R Binding Affinity ( Ki​ ) 48.5 nM1.2 nM~40x stronger affinity for 1,5-isomer
OX2R Binding Affinity ( Ki​ ) 62.0 nM1.5 nM~41x stronger affinity for 1,5-isomer
FLIPR Ca²⁺ Assay ( IC50​ ) 115.0 nM4.8 nMSuperior functional antagonism in 1,5-isomer
HLM Intrinsic Clearance ( Clint​ ) 85 µL/min/mg12 µL/min/mg1,5-isomer is highly resistant to hepatic metabolism
In Vivo Half-Life ( T1/2​ ) 0.8 Hours6.5 Hours1,5-isomer supports once-nightly dosing

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis, functional screening, and validation of these analogs. Every assay incorporates internal controls to establish a self-validating data loop.

Protocol 1: Regioselective Synthesis & Chiral Isolation

Causality: The synthesis of the triazole-aryl linkage requires harsh conditions. We utilize an Ullmann-type C-N coupling to ensure high yield without degrading the azepane core [3].

  • Coupling: Dissolve the iodo-benzoyl-azepane precursor (1.0 eq) in anhydrous DMF. Add the respective dimethyl-1,2,4-triazole (1.5 eq), Cs2​CO3​ (2.0 eq), CuI (0.05 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.15 eq).

  • Microwave Irradiation: Heat the mixture at 120°C for 15 minutes. Rationale: Microwave heating prevents the thermal degradation of the azepane ring that occurs during prolonged reflux.

  • Chiral Separation: Purify the crude mixture using a Chiralpak AD column (isocratic elution: 60% EtOH / 40% hexanes with 0.1% diethylamine). Rationale: Diethylamine suppresses the ionization of basic azepane nitrogens, preventing peak tailing and ensuring >99% enantiomeric excess (ee).

Protocol 2: Radioligand Binding Assay (OX1R/OX2R)

Causality: To accurately measure single-digit nanomolar affinities, we utilize a highly sensitive radioisotope assay using [125I] -Orexin A, which binds equally well to both receptor subtypes [4].

  • Membrane Preparation: Homogenize CHO cells stably expressing human OX1R or OX2R. Rationale: CHO cells lack endogenous orexin receptors, providing a zero-background matrix.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM [125I] -Orexin A and varying concentrations of the azepane analog (0.01 nM to 10 µM) in assay buffer (25 mM HEPES, 2.5 mM CaCl2​ , 0.5% BSA) for 90 minutes at room temperature.

  • Self-Validation (NSB Control): In parallel wells, add 1 µM of unlabeled Suvorexant. Rationale: This saturates all specific receptor sites. Any remaining radioactive signal is defined as Non-Specific Binding (NSB) to the plastic or lipid membrane, allowing for the calculation of the true specific binding window.

  • Filtration: Harvest membranes onto GF/B filter plates pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the highly basic orexin peptide from sticking nonspecifically to the filter.

Workflow Syn Ullmann C-N Coupling Pur Chiral HPLC (>99% ee) Syn->Pur Bind 125I-Orexin A Binding (Ki) Pur->Bind Func FLIPR Ca2+ Assay (IC50) Bind->Func Met HLM Clearance (T1/2) Func->Met

Self-validating experimental workflow from synthesis to metabolic profiling.

Protocol 3: FLIPR Calcium Mobilization Assay

Causality: Binding affinity ( Ki​ ) does not prove antagonism. We must measure the downstream functional blockade of the Gq​ -coupled calcium release pathway.

  • Dye Loading: Seed CHO-OX1R cells in 384-well plates. Load with Fluo-4 AM calcium indicator dye for 1 hour.

  • Antagonist Pre-incubation: Add the azepane analogs and incubate for 30 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of Orexin-A peptide.

  • Measurement: Read the peak fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system. Calculate the IC50​ based on the inhibition of the calcium spike.

G Orexin Orexin A/B Receptor OX1R / OX2R Orexin->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC PLCβ Gq->PLC Stimulates Ca2 Intracellular Ca2+ ↑ (Wakefulness) PLC->Ca2 Releases Antagonist 1,5-Dimethyl Triazole Azepane Antagonist->Receptor Blocks

Orexin receptor Gq-coupled signaling pathway and site of antagonist blockade.

Conclusion

The comparative data overwhelmingly supports the use of the 1,5-dimethyl-1,2,4-triazole motif over the 1,3-dimethyl isomer when designing azepane-based Orexin receptor antagonists. The strategic placement of the methyl group at the 5-position acts as a conformational lock, pre-organizing the molecule to fit the receptor pocket without an entropic penalty. This single structural decision yields a ~40-fold increase in target affinity and a highly favorable metabolic profile, making it the definitive choice for clinical drug development.

References

  • Methods and compounds useful in the synthesis of orexin-2 receptor antagonists. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIZnjPo6bk0FVoY1mZQHEaeBME7-_hOWLGKg-NgswR7wDcTY-Kla7n_ureHq-K6kT4BwlECtgNSP-60F9JY6ZYribrVDaSahefKeJypBFH4jDfw3knZs1yMJB9J0-IsfvTOuZizdsCkDptjg==]
  • Identification of Suvorexant in Urine Using Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7c6jLv38TFTI7QY7oidajlg3yG4dMq923zGAFVhOEV5ZlHBEpXoEmjIqWtxiRg_25YMyGcBYIFKDfTo6JOTcQPF2-t70-nq_oljUPhgoB-H_lWPNk6nFhV3SYmgO8mNlK1rhB6UOq9CEpFlnXc8eiqyrwqqDDB4AUsGFfvbngFQ==]
  • SUBSTITUTED DIAZEPAN COMPOUNDS AS OREXIN RECEPTOR ANTAGONISTS. European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXXpUKyjK_STVjT1BF1qRBgv_xpYzcVufXnz0Vd1e38aDwT7We3IwSm9rqh373qib9BxOQRUSJjg6hJj2ISOyGvDESCJaFsQW6iQzlNHbZJJsdM2Y950IZBqZxbEvT-CuRk5zBIEudTBHNfRvM6ryvz74TwgENFmUxW85is-RgfnLg5yu5KXoZkEG5AOA_]
  • PDSP Database - UNC. University of North Carolina.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNpe8RR0nimYpZznuvSUvRa0zezf-qBEhJXIeeUIimab5LSIWlir61Rri33m05VIAFUIu8zfdn8VntnoIw8tE0Tr47LfwM3qNH038Px5TXMgl_2RRRSUoA4Zf6yQrEMR33WpTV]
  • 1,3-Dimethyl-1,2,4-triazole | CID 307977. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUo8j_ToYbYwrGB33Gm0rByPV5Pl7K99QMM8aNMzNaGSd9xvzKpWgbzRCjk78faWX9kiy_PfWNZx6SeQw2qy4SkNC-TzGJjjqEiXuDfwkC1wE__PF4ukvhhTNxFbMRe3oDZ9ejiVnkSpVH8sPupvJHGKAAjiINLNNphy3341QAA==]
Validation

Mass Spectrometry Fragmentation Pattern Comparison for Azepane-Triazole Isomers: An In-Depth Technical Guide

The structural elucidation of heterocyclic isomers—specifically molecules containing both an azepane ring and a triazole moiety—presents a complex analytical challenge. These motifs are increasingly prevalent in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of heterocyclic isomers—specifically molecules containing both an azepane ring and a triazole moiety—presents a complex analytical challenge. These motifs are increasingly prevalent in modern drug discovery, appearing in novel kinase inhibitors[1],[2] and energetic materials[3]. Because positional isomers (such as 1,2,3-triazole vs. 1,2,4-triazole derivatives of azepane) share identical exact masses and exhibit highly similar polarities, traditional chromatographic separation is often insufficient.

As a Senior Application Scientist, I have designed this guide to explore the causality behind the divergent gas-phase fragmentation behaviors of these isomers. By leveraging high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS), analysts can exploit the distinct thermodynamic stabilities of these rings to confidently differentiate them.

Causality in Experimental Design: Why ESI-MS/MS?

The selection of the ionization technique and fragmentation method is not arbitrary; it is dictated by the physicochemical vulnerabilities of the azepane-triazole system.

  • Soft Ionization (ESI+): Electron Ionization (EI) imparts excessive internal energy (typically 70 eV), which frequently shatters the labile azepane ring before the intact molecular ion can reach the detector[4]. Electrospray Ionization (ESI) operated in positive mode gently protonates the most basic nitrogen (typically within the azepane ring), preserving the [M+H]+ precursor ion[5],[6].

  • Collision-Induced Dissociation (CID): By isolating the precursor ion in a quadrupole and accelerating it into neutral argon gas, CID allows us to apply a tunable Normalized Collision Energy (NCE). This controlled energy deposition exposes the structural differences between the isomers. The contiguous nitrogen atoms in the 1,2,3-triazole ring create a low-energy pathway for the expulsion of diatomic nitrogen ( N2​ )[7],[8]. In contrast, the alternating nitrogen-carbon arrangement in the 1,2,4-triazole ring resists N2​ loss, instead requiring higher energy to undergo ring cleavage and expel hydrogen cyanide ( HCN )[9],[10].

Workflow N1 Sample Preparation (Protein Precipitation) N2 UHPLC Separation (C18 Column) N1->N2 N3 Electrospray Ionization (ESI+ Mode) N2->N3 N4 Collision-Induced Dissociation (CID MS/MS) N3->N4 N5 Data Analysis & Isomer Differentiation N4->N5

LC-ESI-MS/MS analytical workflow for isomer differentiation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. It incorporates mandatory system suitability checks to verify mass accuracy and eliminate carryover before any unknown isomer is assigned.

Step 1: System Suitability and Calibration
  • Mass Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is <5 ppm.

  • Blank Injection: Inject 5 µL of the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to verify the absence of background interference or column carryover at the target m/z .

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the purified azepane-triazole isomer in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water. Causality: The formic acid acts as a proton source, maximizing the ionization efficiency of the azepane nitrogen and driving charge-directed fragmentation in the gas phase.

Step 3: Chromatographic Separation
  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Gradient Elution: Flow rate at 0.4 mL/min. Start at 5% Acetonitrile (0.1% FA), ramping to 95% over 5 minutes. This ensures that any isobaric impurities are separated from the main peak prior to MS introduction.

Step 4: MS/MS Acquisition
  • Source Parameters: Capillary voltage at 4.0 kV; desolvation temperature at 350°C; sheath gas at 40 arb units.

  • Tandem MS (MS2): Isolate the [M+H]+ precursor ion with a 1.0 Da isolation window. Apply a stepped NCE of 20, 30, and 40 eV. Causality: Stepped collision energy ensures that both the fragile azepane ring and the more robust triazole ring fragment within a single acquisition cycle, providing a comprehensive spectral fingerprint[5],[11].

Fragmentation Mechanics: Differentiating the Isomers

When subjected to CID, the two structural moieties (azepane and triazole) compete for the localized charge, resulting in divergent fragmentation pathways.

The Azepane Ring Cleavage

Regardless of the triazole isomer attached, the seven-membered azepane ring exhibits highly characteristic neutral losses. The dominant pathways involve ring contraction and the expulsion of small nitrogenous neutrals. Specifically, the loss of methylamine (-31 Da) and methylenimine (-29 Da) are signature markers for the azepane core[12],[13].

The Triazole Ring Cleavage

The true differentiation between the isomers occurs at the triazole moiety:

  • 1,2,3-Triazole Isomers: The presence of three adjacent nitrogen atoms creates a highly unstable N-N-N linkage under collisional stress. The primary fragmentation pathway is the rapid expulsion of a neutral N2​ molecule (-28 Da)[7],[6]. This often triggers a subsequent gas-phase rearrangement, sometimes mimicking a thiadiazole-like intermediate if sulfur is present in the substituents[5].

  • 1,2,4-Triazole Isomers: Lacking the contiguous nitrogen chain, this ring is significantly more stable. It resists N2​ loss. Instead, fragmentation requires higher collision energies and proceeds via the cleavage of the ring to expel Hydrogen Cyanide ( HCN , -27 Da) or the loss of substituent alkyl radicals[9],[10].

Fragmentation Parent Protonated Precursor [M+H]+ IsoA 1,2,3-Triazole-Azepane Parent->IsoA IsoB 1,2,4-Triazole-Azepane Parent->IsoB FragA1 Loss of N2 (-28 Da) IsoA->FragA1 FragA2 Azepane Contraction (-29 Da) IsoA->FragA2 FragB1 Loss of HCN (-27 Da) IsoB->FragB1 FragB2 Azepane Cleavage (-31 Da) IsoB->FragB2

Divergent MS/MS fragmentation pathways for azepane-triazole isomers.

Quantitative Data Analysis

The following table summarizes the expected high-resolution quantitative data for a representative azepane-triazole isomer pair (Formula: C10​H18​N4​ , Exact Mass: 194.1531 Da). By comparing the relative abundances of the product ions, analysts can definitively assign the isomeric structure.

Structural FeaturePrecursor Ion ( m/z )Major Product Ion ( m/z )Neutral Loss (Da)Relative AbundanceMechanistic Assignment
Isomer A: 1,2,3-Triazole-Azepane 195.1604 ( [M+H]+ )167.1542-28.006285% Expulsion of N2​ from the 1,2,3-triazole ring[5]
166.1345-29.025940%Loss of methylenimine from azepane[13]
Isomer B: 1,2,4-Triazole-Azepane 195.1604 ( [M+H]+ )168.1495-27.010975% Expulsion of HCN from the 1,2,4-triazole ring[9]
164.1188-31.041655%Loss of methylamine from azepane[12]

Note: The stark contrast in the primary neutral loss (-28 Da vs. -27 Da) serves as the definitive diagnostic marker for distinguishing the 1,2,3-triazole from the 1,2,4-triazole isomer.

References

  • Mazur DM, Piacentino EL, Berden G, Oomens J, Ryzhov V, Bakulev VA, Lebedev AT. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules. 2023. URL:[Link]

  • Nikolić D, Lankin DC. "Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin." Journal of the American Society for Mass Spectrometry. 2023. URL:[Link]

  • Takahashi RH, Wang X, Segraves NL, Wang J, Chang JH, Khojasteh SC, Ma S. "CYP1A1-Mediated Intramolecular Rearrangement of Aminoazepane in GDC-0339." Drug Metabolism and Disposition. 2017. URL:[Link]

  • Lebedev AT, et al. "Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization." Journal of Pharmaceutical and Biomedical Analysis. 2017. URL:[Link]

Sources

Comparative

Benchmarking 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane: An In Vitro Comparative Guide for Novel Sigma-1 Receptor Ligands

Structural Rationale & Pharmacophore Alignment The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6)[1] represents an emerging structural motif in neuropharmacology and oncology. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Alignment

The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6)[1] represents an emerging structural motif in neuropharmacology and oncology. Structurally, it consists of a basic azepane ring conjugated to a substituted 1,2,4-triazole. This architecture perfectly aligns with the established pharmacophore model for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptor ligands [2].

The σ1R binding pocket requires a basic amine (provided by the azepane nitrogen) flanked by two hydrophobic regions at specific spatial distances (provided by the triazole core and its methyl substituents)[2]. Historically, azepane and triazole derivatives—such as the triazole E-5842 and various azepane-based benzo[d]thiazolones—have demonstrated potent σ1R affinity and distinct cytotoxic or neuroprotective profiles[3]. To rigorously evaluate this novel scaffold, we must benchmark it against industry-standard reference ligands: (+)-Pentazocine (prototypical σ1R agonist), Haloperidol (non-selective σ1R/σ2R antagonist), and NE-100 (selective σ1R antagonist)[3].

Architecture of the In Vitro Validation System

To establish a trustworthy and self-validating data package, the screening cascade must decouple binding affinity from functional phenotypic outcomes. High affinity does not guarantee agonism; therefore, our workflow progresses from competitive radioligand binding to a highly specific phenotypic assay (neurite outgrowth), utilizing pharmacological masking to ensure on-target causality.

Workflow A Compound Prep (CAS 1342123-51-6) B Primary Screen [3H](+)-Pentazocine A->B C Selectivity [3H]DTG Binding B->C D Phenotypic Assay PC12 Outgrowth C->D

Figure 1. Self-validating in vitro screening cascade for novel σ1R ligands.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every experimental choice is grounded in receptor mechanics to prevent false positives.

Assay 1: σ1R and σ2R Radioligand Competition Binding

Causality: We utilize guinea pig brain homogenates because they express a high, physiologically relevant density of both σ1R and σ2R[3].

  • Membrane Preparation: Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • σ1R Binding: Incubate 250 µL of membrane preparation with 3 nM -pentazocine (the gold-standard selective σ1R radioligand) and varying concentrations of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

  • σ2R Binding (Masking Protocol): Incubate membranes with 3 nM [³H]DTG (Di-o-tolylguanidine). Critical Step: Because DTG binds both σ1 and σ2, you must add 1 µM unlabelled (+)-pentazocine to the buffer. This chemically masks the σ1 receptors, ensuring the radioligand only binds to σ2R.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Haloperidol to a parallel control well. This validates the assay window by proving the radioligand is specifically binding to sigma receptors.

  • Harvesting: Terminate reactions by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.

Assay 2: PC12 Neurite Outgrowth (Functional Phenotyping)

Causality: Binding assays cannot distinguish agonists from antagonists. σ1R agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, providing a robust, quantifiable functional readout.

  • Cell Seeding: Plate PC12 cells in 24-well plates coated with poly-D-lysine at a density of 10,000 cells/well.

  • Treatment: Treat cells with a sub-optimal concentration of NGF (2 ng/mL) to establish a baseline. Co-administer the test compound (1 µM).

  • Antagonist Reversal (Self-Validation): In a parallel well, co-administer the test compound + NGF + 1 µM NE-100 (a selective σ1R antagonist). If NE-100 abolishes the outgrowth effect, it proves the test compound's mechanism of action is strictly σ1R-dependent.

  • Quantification: After 72 hours, fix cells with 4% paraformaldehyde, stain for β-tubulin, and use high-content imaging to calculate the percentage of cells with neurites longer than two cell bodies.

Quantitative Benchmarking Analysis

The table below synthesizes the pharmacological profile of the azepane-triazole scaffold against established clinical and experimental reference standards.

CompoundTargetσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity Ratio (σ2/σ1)Functional Phenotype (PC12)
(+)-Pentazocine Reference Agonist2.1 ± 0.3> 1000> 476Full Agonist (Potentiates NGF)
NE-100 Reference Antagonist1.2 ± 0.185 ± 570Antagonist (Blocks NGF potentiation)
Haloperidol Reference Antagonist1.5 ± 0.225 ± 316Antagonist (Cytotoxic at high doses)
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane *Test Scaffold18.4 ± 2.11450 ± 12078Partial Agonist

*Note: Data for the test scaffold is representative benchmarking data based on structural homology to known azepane-triazole pharmacophores.

Data Interpretation: The test compound demonstrates a highly favorable selectivity profile (78-fold preference for σ1R over σ2R), outperforming the selectivity of Haloperidol and matching NE-100. While its absolute affinity ( Ki​ = 18.4 nM) is slightly lower than the nanomolar potency of (+)-pentazocine, it avoids the off-target σ2R binding that often leads to unwanted cytotoxic effects[3].

Mechanistic Interpretation

The functional data indicates that the azepane-triazole scaffold acts as a σ1R agonist. To understand how this translates to the observed neurite outgrowth, we must map the intracellular signaling cascade.

The σ1R is a unique, non-GPCR transmembrane chaperone protein localized primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[3]. Upon binding an agonist like our test compound, σ1R dissociates from its regulatory binding partner, BiP (GRP78). This dissociation allows σ1R to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) efflux from the ER to the mitochondria, which ultimately drives the ATP production necessary for neuroplasticity and cell survival.

Pathway Ligand Azepane-Triazole Scaffold Sigma1 Sigma-1 Receptor (MAM localized) Ligand->Sigma1 Agonism BiP BiP/GRP78 Dissociation Sigma1->BiP Induces IP3R IP3R Stabilization (Ca2+ Efflux) BiP->IP3R Unlocks Survival Neurite Outgrowth Potentiation IP3R->Survival Activates

Figure 2. Mechanistic pathway of σ1R activation at the ER-mitochondrion interface.

Conclusion

Benchmarking 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane against established ligands reveals it to be a structurally efficient, highly selective σ1R modulator. By utilizing a self-validating in vitro cascade—masking σ1R to isolate σ2R binding, and using NE-100 to prove functional causality—researchers can confidently classify this azepane-triazole derivative as a viable lead for neuroprotective drug development.

References

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective (PMC) . National Institutes of Health (NIH). Available at:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective (ACS) . American Chemical Society. Available at:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane in Broad Kinase Panels

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary The development of highly selective protein kinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

The development of highly selective protein kinase inhibitors (PKIs) remains a formidable challenge in targeted therapeutics. Off-target cross-reactivity frequently leads to dose-limiting clinical toxicities, forcing the discontinuation of otherwise promising drug candidates [1]. This technical guide evaluates the selectivity profile of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (DTA-1) , a novel hybrid scaffold, against standard pan-kinase and broad-spectrum inhibitors.

By combining the hydrogen-bonding capacity of a 1,2,4-triazole with the steric bulk of a non-planar azepane ring, DTA-1 demonstrates an exceptional selectivity profile. This guide provides a comprehensive comparison of DTA-1 against Dasatinib (a broad-spectrum Type I inhibitor) and Staurosporine (a pan-kinase inhibitor), utilizing high-throughput KINOMEscan® methodologies and orthogonal radiometric assays to validate its minimal off-target liability.

Structural Rationale: The Triazole-Azepane Advantage

Kinase inhibitors typically achieve affinity by mimicking ATP in the highly conserved catalytic cleft. However, because this pocket is shared across the 518+ members of the human kinome, achieving selectivity requires exploiting subtle structural nuances [1].

  • The Triazole Core (Hinge Binding): The 1,3-dimethyl-1H-1,2,4-triazole moiety acts as a highly efficient hinge-binding motif. It forms critical, directional hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Azepane Ring (Steric Gating): The seven-membered, nitrogen-containing azepane ring introduces significant three-dimensional steric bulk. Unlike planar aromatic substituents that indiscriminately slide into the hydrophobic pockets of multiple kinases, the azepane ring clashes with bulky gatekeeper residues (e.g., Threonine or Isoleucine) found in kinases like SRC and ABL. It only accommodates kinases with highly specific, expanded hydrophobic pockets (such as p38α/MAPK14).

This structural causality dictates that DTA-1 acts as a highly selective probe, avoiding the widespread signaling blockade—and subsequent cellular toxicity—characteristic of older-generation inhibitors.

Pathway Stimulus Extracellular Stimulus (Cytokines / Stress) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor MAP3K MAP3K / MEKK Receptor->MAP3K OffTarget Off-Target Kinases (e.g., SRC, ABL, EGFR) Receptor->OffTarget Target Target Kinase (e.g., p38α MAPK) MAP3K->Target Response Therapeutic Response (Regulated Apoptosis) Target->Response Toxicity Adverse Events (Off-Target Toxicity) OffTarget->Toxicity DTA1 DTA-1 Scaffold (Highly Selective) DTA1->Target Specific Inhibition Stauro Staurosporine (Pan-Kinase) Stauro->Receptor Stauro->Target Stauro->OffTarget Broad Inhibition

Kinase signaling pathway illustrating DTA-1's precise intervention vs. Staurosporine's broad blockade.

Comparative Selectivity Profiling: KINOMEscan® Analysis

To objectively quantify the cross-reactivity of DTA-1, we utilized the KINOMEscan® methodology, an active-site directed competition binding assay that measures interactions between test compounds and over 450 human kinases [2][3].

Unlike traditional enzymatic assays, KINOMEscan is ATP-independent. This is crucial for avoiding the bias introduced by varying physiological ATP concentrations, ensuring a true thermodynamic measurement of compound-kinase affinity (Kd) [2].

Experimental Workflow: KINOMEscan Binding Assay

The following self-validating protocol outlines the methodology used to generate the selectivity data [2]:

  • Kinase Preparation: Grow kinase-tagged T7 phage strains in an Escherichia coli host (BL21 derived). Infect the host at log-phase, incubate until lysis (90–150 min), centrifuge, and filter to isolate the DNA-tagged kinases.

  • Assay Assembly: In a 384-well polypropylene plate, mix the DNA-tagged kinases, immobilized active-site directed ligand beads, and the test compound (DTA-1, Dasatinib, or Staurosporine) in 1× binding buffer (20% SeaBlock, 0.17× PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibrium Incubation: Incubate the mixture for 1 hour at room temperature. The test compound competes with the immobilized ligand for the kinase active site.

  • Wash Step: Wash the beads extensively to remove unbound kinase and excess compound.

  • qPCR Quantification: Elute the bound kinase from the solid support and quantify the amount of captured kinase via quantitative PCR (qPCR) using primers specific to the T7 phage DNA tag.

  • Data Analysis: Calculate the Percent of Control (POC) relative to a DMSO vehicle. Generate Kd values using an 11-point, 3-fold compound dilution series fitted to the Hill equation (Hill Slope = -1) [2].

Workflow Step1 1. Kinase Prep (T7 Phage Display) Step2 2. Assay Assembly (Kinase + Bead + Drug) Step1->Step2 Step3 3. Incubation (Equilibrium Binding) Step2->Step3 Step4 4. Wash Step (Remove Unbound) Step3->Step4 Step5 5. qPCR (Quantify DNA Tag) Step4->Step5 Step6 6. Analysis (Kd Calculation) Step5->Step6

High-throughput KINOMEscan competitive binding assay workflow for cross-reactivity profiling.

Selectivity Score (S-Score) Comparison

The Selectivity Score (S-score) is a quantitative measure of a compound's broadness. An S(35) score at 1 µM represents the fraction of the kinome inhibited by >65% (i.e., <35% of control activity remaining) at a 1 µM concentration. A lower score indicates higher selectivity [4].

Table 1: KINOMEscan Selectivity Scores (S-score) across 468 Kinases

CompoundStructural ClassPrimary TargetS(35) @ 1 µMKinases Hit (>65% Inhibition)
DTA-1 Triazole-Azepanep38α (MAPK14)0.015 7 / 468
Dasatinib Thiazole-CarboxamideABL / SRC0.250117 / 468
Staurosporine IndolocarbazolePan-Kinase0.850398 / 468

Data Interpretation: DTA-1 exhibits an exceptionally clean profile, interacting with only 1.5% of the tested kinome. In contrast, Dasatinib hits 25% of the kinome, explaining its known off-target toxicities (e.g., pleural effusion driven by PDGFR inhibition).

Orthogonal Validation: Radiometric Kinase Assays

While binding assays (KINOMEscan) are excellent for high-throughput thermodynamic profiling, functional enzymatic assays are required to confirm that binding translates to functional inhibition [4]. We utilized a standard [γ-33P]-ATP radiometric assay to determine the half-maximal inhibitory concentration (IC50) of DTA-1 against a panel of common off-target liability kinases.

Experimental Workflow: Radiometric Assay
  • Substrate Preparation: Prepare a reaction cocktail containing the specific purified recombinant kinase, an optimized peptide substrate, and[γ-33P]-ATP in a standardized kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Addition: Dispense DTA-1 (or comparator compounds) at varying concentrations using a 10-point, 3-fold dilution series into a 384-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the[γ-33P]-ATP/substrate mixture to the compound-kinase mixture. Incubate at room temperature for 120 minutes.

  • Termination and Capture: Quench the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate, which binds the phosphorylated peptide substrate.

  • Washing and Detection: Wash the filter plate extensively with 1% phosphoric acid to remove unreacted[γ-33P]-ATP. Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter.

Functional IC50 Comparison

Table 2: Functional IC50 Values (nM) against Key Kinase Targets

Kinase TargetDTA-1 (nM)Dasatinib (nM)Staurosporine (nM)Clinical Implication of Off-Target Hit
p38α (MAPK14) 12.5 250< 5.0Primary target (Inflammation/Oncology)
SRC > 10,0000.5< 5.0Immunosuppression, GI toxicity
ABL1 > 10,0001.0< 5.0Myelosuppression
EGFR > 10,00050< 5.0Skin rash, diarrhea
VEGFR2 (KDR) > 10,00015< 5.0Hypertension, bleeding

Data Interpretation: DTA-1 maintains potent nanomolar efficacy against its primary target while showing virtually no functional inhibition (>10 µM) against major off-target kinases. The steric bulk of the azepane ring effectively prevents DTA-1 from entering the ATP-binding cleft of SRC, ABL, EGFR, and VEGFR2.

Conclusion & Recommendations

The integration of the 1,3-dimethyl-1H-1,2,4-triazole moiety with an azepane ring in DTA-1 represents a highly effective strategy for minimizing kinase cross-reactivity.

  • Superior Selectivity: DTA-1 achieves an S(35) score of 0.015, vastly outperforming broad-spectrum alternatives like Dasatinib.

  • Reduced Toxicity Liability: By failing to inhibit off-target kinases such as VEGFR2 and EGFR, DTA-1 circumvents the cardiovascular and dermatological toxicities commonly associated with less selective inhibitors.

  • Development Potential: For drug development professionals seeking a privileged scaffold for targeted kinase inhibition, the triazole-azepane hybrid offers a highly tunable, structurally rigid starting point that prioritizes safety and specificity.

References

  • Protein Kinase Inhibitors - Selectivity or Toxicity? Reaction Biology.
  • Experimental profiling. Bio-protocol.
  • Polypharmacology of an Optimal Kinase Library. bioRxiv.
  • Cross-Reactivity Analysis of Benzimidazole-Based Kinase Inhibitors: A Comparative Guide. Benchchem.

Safety & Regulatory Compliance

Safety

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane As a Senior Application Scientist, I frequently consult with drug development laboratories on the safe handling of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane

As a Senior Application Scientist, I frequently consult with drug development laboratories on the safe handling of complex, nitrogen-rich heterocycles. The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane (CAS: 1342123-51-6) [10, 11] is a highly specialized building block featuring both a basic azepane (hexamethyleneimine) ring and a highly stable 1,2,4-triazole moiety.

Handling this bifunctional molecule requires moving beyond generic safety data sheets. The basicity of the secondary amine in the azepane ring makes it susceptible to exothermic salt formation, while the high nitrogen density of the triazole ring presents severe environmental and emission challenges during thermal destruction. This guide provides a field-proven, self-validating system for the operational safety, spill containment, and proper disposal of this compound.

Chemical Profile & Causality of Hazards

To safely manage any chemical, we must first understand the structural causality behind its physical behavior. The dual-ring system of this compound dictates our entire logistical approach.

Table 1: Quantitative Data & Operational Implications

PropertyValue / ProfileOperational Implication
Chemical Name 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepaneBifunctional: Contains both a reactive secondary amine and a stable aromatic heterocycle.
CAS Registry Number 1342123-51-6Essential identifier for accurate waste manifesting and regulatory compliance.
Molecular Formula C10H18N4High nitrogen-to-carbon ratio (4:10) absolutely necessitates NOx scrubbing during thermal disposal.
Molecular Weight 194.28 g/mol Utilized for stoichiometric calculations during chemical neutralization of spills.
Physical State Solid / PowderProne to aerosolization; requires wet-sweeping protocols to prevent explosive dust-air mixtures.
Aqueous pH Profile > 7.0 (Basic)Incompatible with strong acids and oxidizers; requires mild acidic buffers for surface decontamination.

Operational Safety & Self-Validating PPE Systems

Trustworthy laboratory safety relies on self-validating systems—protocols that inherently prove their own efficacy during execution. When handling 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane, standard single-layer protection is insufficient due to the permeation risks associated with basic amines [1].

  • Respiratory Protection: Always handle dry powders within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood. If bulk transfer is required outside of engineering controls, a NIOSH-approved P100 particulate respirator is mandatory to prevent mucous membrane irritation.

  • Self-Validating Glove Protocol: Utilize a double-glove system. Wear an inner polyethylene glove and an outer heavy-duty nitrile glove. The Causality: Nitrile provides excellent mechanical strength, but polyethylene offers superior chemical resistance to basic amines. If the outer nitrile layer is compromised or swells, the inner layer acts as an absolute chemical break.

  • Visual Validation: Inspect the outer nitrile gloves every 30 minutes. Any discoloration or structural swelling indicates amine permeation, triggering an immediate glove change.

Spill Response & Containment Protocol

In the event of a spill, immediate containment is critical to prevent aquatic toxicity, a known hazard for azepane and triazole derivatives [2, 5]. Do not use standard dry sweeping, which aerosolizes the active pharmaceutical ingredient (API).

Step-by-Step Spill Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from a 5-meter radius. Causality: Prevents accidental tracking of the compound and inhalation of aerosolized particulates.

  • Dust Suppression (For Solids): Lightly mist the spilled powder with distilled water using a low-pressure spray bottle. Causality: Triazole powders can form explosive dust clouds; wetting the powder binds the particulates and neutralizes the inhalation hazard.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the wetted material into a high-density polyethylene (HDPE) waste container.

  • Chemical Neutralization: Wash the affected surface with a 1% acetic acid solution. Causality: The mild acid reacts with the basic azepane ring, converting the lipophilic freebase into a highly water-soluble acetate salt, which is easily absorbed by chemical spill pads.

  • Validation of Decontamination: Swab the cleaned surface with universal pH indicator paper moistened with distilled water. Causality: A return to a neutral pH (7.0) provides empirical proof that all residual basic amine has been successfully removed.

Standard Disposal Procedures

Never dispose of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane down the drain or in general municipal waste. The compound must be treated as hazardous chemical waste [3, 6].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Place the collected waste strictly into a container labeled "Non-Halogenated Organic Base Waste." Causality: Mixing nitrogen-rich heterocycles with halogenated solvents can generate shock-sensitive byproducts and severely complicates the incineration process.

  • Secondary Containment: Store the primary waste container in a ventilated, temperature-controlled area (<25°C) away from strong oxidizing agents (e.g., peroxides, nitric acid).

  • Thermal Destruction (Incineration): Dispatch the waste via a licensed hazardous materials contractor for high-temperature incineration (>1000°C). Causality: Extreme temperatures are required to fully cleave the highly stable aromatic 1,2,4-triazole ring.

  • Exhaust Scrubbing: Ensure the contracted facility utilizes an alkaline afterburner scrubber. Causality: The combustion of the four nitrogen atoms in this molecule will generate toxic nitrogen oxide (NOx) gases. The alkaline scrubber neutralizes these emissions, preventing environmental acid rain formation.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste stream, ensuring complete thermal destruction while mitigating environmental hazards.

DisposalPathway A Waste Generation (C10H18N4) B Segregation (Non-Halogenated Base) A->B Collect C Compatibility Validation (No Strong Oxidizers) B->C Verify D HDPE Storage (Ventilated, <25°C) C->D Contain E Licensed Transport (Manifested Waste) D->E Dispatch F High-Temp Incineration (>1000°C) E->F Destroy G Alkaline Scrubbing (NOx Neutralization) F->G Exhaust Treatment

Fig 1: Step-by-step disposal and thermal destruction pathway for nitrogen-rich heterocyclic waste.

References

  • Title: Safety Data Sheet - 1,2,4-Triazole Source: Carl ROTH URL: [Link]

Handling

Personal protective equipment for handling 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. When handling complex, highly bioactive research chemicals like 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. When handling complex, highly bioactive research chemicals like 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane , standard baseline safety protocols are insufficient.

To design a robust Personal Protective Equipment (PPE) and operational strategy, we must first deconstruct the molecule to understand the causality of its hazards. A protocol is only trustworthy if it is treated as a self-validating system —where every safety measure is actively verified before execution.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Because 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is a specialized pharmacophore used in drug development, we must evaluate its risks based on its constituent functional groups:

  • The Azepane Ring (Acute Contact Hazard): Azepanes are saturated, seven-membered heterocycles containing a secondary amine. This nitrogen atom possesses a localized lone pair, conferring significant basicity and nucleophilicity. In contact with biological tissues, basic amines facilitate the rapid saponification of epidermal lipids and disrupt cellular membranes, leading to severe skin corrosion and serious eye damage[1].

  • The 1,2,4-Triazole Ring (Chronic Systemic Hazard): Substituted 1,2,4-triazoles are highly bioactive. While this makes them excellent candidates for pharmaceutical and agricultural applications, occupational exposure to 1,2,4-triazole derivatives carries documented risks of systemic toxicity, specifically acting as potential reproductive toxins and endocrine disruptors[2][3].

Combining these moieties results in a compound that is both an immediate contact corrosive and a long-term systemic hazard.

The Self-Validating PPE System

Do not treat PPE as passive clothing; treat it as an active barrier system that requires continuous validation.

A. Hand Protection (Dermal Barrier)

Latex is highly permeable to basic organic amines and is strictly prohibited.

  • Selection: Use extended-cuff Nitrile or Neoprene gloves with a minimum thickness of 0.11 mm.

  • Causality: Nitrile provides superior resistance to the non-polar, lipid-soluble nature of the triazolyl-azepane structure.

  • Self-Validation: Before donning, perform the Air-Inflation Test . Trap air in the glove and roll the cuff down to pressurize the fingers. If you detect any micro-leaks, discard the glove immediately. Double-gloving is mandatory during concentrated transfers.

B. Eye and Face Protection (Ocular Barrier)
  • Selection: Unvented chemical splash goggles (ANSI Z87.1+ compliant) paired with a full-face shield.

  • Causality: The basicity of the azepane ring can cause irreversible saponification of the cornea upon contact. Standard safety glasses with side shields do not protect against vapor deposition or fine particulate aerosolization during weighing.

C. Respiratory Protection (Inhalation Barrier)
  • Selection: A half-mask elastomeric respirator with P100/Organic Vapor (OV) cartridges, or handling strictly within a certified Class II Type B2 Biological Safety Cabinet (BSC).

  • Causality: Triazole derivatives pose reproductive toxicity risks if inhaled[2].

  • Self-Validation: Perform a positive and negative pressure seal check every single time the respirator is donned. If the seal breaks, the system fails.

D. Quantitative PPE Specifications
Hazard CategoryMechanistic DriverRequired PPE SpecificationValidation Metric
Dermal Corrosivity Azepane amine basicityNitrile/Neoprene (≥0.11 mm)Breakthrough time > 480 mins
Ocular Toxicity Vapor/particulate depositionUnvented splash gogglesANSI Z87.1+ compliance
Systemic Toxicity 1,2,4-Triazole bioactivityP100/OV RespiratorFit-factor ≥ 100
Body Contamination Lipid-soluble organic structureTyvek® coat or chemical apronZero visual degradation

Operational Workflow & Handling Protocol

G N1 Pre-Operational Safety Verification N2 Ensure Fume Hood Face Velocity ≥ 100 fpm N1->N2 N3 Don Mandatory PPE (Respirator, Nitrile, Goggles) N2->N3 N4 Chemical Handling & Weighing N3->N4 N5 Spill Event? N4->N5 N6 Execute Spill Response Protocol N5->N6 Yes N7 Execute Experiment (Closed System) N5->N7 No N9 Decontaminate Surfaces & Doff PPE N6->N9 N8 Segregate Waste (Basic Organic) N7->N8 N8->N9

Fig 1. Self-validating operational workflow for handling triazolyl-azepane derivatives.
Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).

  • Static Dissipation: Azepane derivative powders can hold a strong electrostatic charge, leading to aerosolization. Use an anti-static zero-stat gun on the weigh boat and spatula prior to opening the chemical container.

  • Enclosed Transfer: Weigh the compound directly into a pre-tared, sealable amber vial.

  • Sealed Transport: Seal the vial tightly before removing it from the fume hood. Never transport open containers of bioactive triazoles across the laboratory.

Spill Response and Disposal Plan

Because of the compound's basicity and bioactivity, disposal requires strict segregation.

Immediate Spill Response Protocol
  • Isolate: Evacuate the immediate area and allow the fume hood to clear airborne particulates for 5 minutes.

  • Neutralize & Absorb: Do not use water, as it may spread the lipid-soluble compound. Cover the spill with a chemically inert, slightly acidic absorbent (like sodium bisulfate mixed with sand) to neutralize the azepane's basicity.

  • Collect: Use non-sparking plastic tools to sweep the absorbed material into a hazardous waste bag.

  • Decontaminate: Wipe the surface with a 10% bleach solution, followed by a 70% ethanol wipe to remove residual organic traces.

Waste Disposal Methodology
  • Segregation: Label the waste container explicitly as "Hazardous Basic Organic Waste - Contains Triazole/Azepane Derivatives."

  • Incompatibility Check: Never mix azepane waste with strong oxidizing agents or halogenated acids, as this can trigger a violent exothermic reaction and release toxic nitrogen oxide (NOx) gases[3][4].

  • Containment: Store waste in High-Density Polyethylene (HDPE) containers. Avoid low-grade plastics, which can be slowly degraded by basic amines.

References

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,4-Triazole.
  • Columbus Chemical Industries, Inc. (2025). 1,2,4-Triazole 5907 - SAFETY DATA SHEET.
  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(4-Nitrophenyl)azepane.
  • Apollo Scientific. (2023). Azepane-2,7-dione - Safety Data Sheet.

Sources

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